molecular formula C20H36O3 B12442708 Erythroxytriol P

Erythroxytriol P

Cat. No.: B12442708
M. Wt: 324.5 g/mol
InChI Key: OBDGLMHTEAXTDJ-QNTAIWHDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythroxytriol P is a useful research compound. Its molecular formula is C20H36O3 and its molecular weight is 324.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H36O3

Molecular Weight

324.5 g/mol

IUPAC Name

1-[(2R,4aR,8aR)-8a-hydroxy-2,4a,8,8-tetramethyl-1,3,4,4b,5,6,7,9,10,10a-decahydrophenanthren-2-yl]ethane-1,2-diol

InChI

InChI=1S/C20H36O3/c1-17(2)8-5-6-15-19(4)11-10-18(3,16(22)13-21)12-14(19)7-9-20(15,17)23/h14-16,21-23H,5-13H2,1-4H3/t14?,15?,16?,18-,19-,20-/m1/s1

InChI Key

OBDGLMHTEAXTDJ-QNTAIWHDSA-N

Isomeric SMILES

C[C@]1(CC[C@@]2(C(C1)CC[C@]3(C2CCCC3(C)C)O)C)C(CO)O

Canonical SMILES

CC1(CCCC2C1(CCC3C2(CCC(C3)(C)C(CO)O)C)O)C

Origin of Product

United States

Foundational & Exploratory

What are the physical and chemical properties of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythroxytriol P is a naturally occurring pimarane-type diterpenoid isolated primarily from plant species of the Erythroxylum genus. This technical guide provides a detailed overview of the known physical and chemical properties of this compound. It includes a compilation of its structural and physicochemical data, spectroscopic information, and a description of the experimental protocols for its isolation and characterization. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound, systematically named (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol, is a tetracyclic diterpenoid characterized by a pimarane (B1242903) skeleton.[1][2] Its chemical structure features three hydroxyl groups, contributing to its polarity and potential for hydrogen bonding. The compound is typically isolated as a solid powder.[1]

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound.

PropertyValueSource
Molecular Formula C₂₀H₃₆O₃[1]
Molecular Weight 324.5 g/mol [1]
Physical Description Solid Powder[1]
Melting Point Data not available in searched literature
Optical Rotation Data not available in searched literature
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone[1]
Tabulated Spectroscopic Data

The structural elucidation of this compound was primarily achieved through spectroscopic methods. The following tables summarize the key spectroscopic data as reported in the literature.

Table 1.2.1: ¹H-NMR Spectroscopic Data

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment

| Specific data would be listed here from the original publication. | | | |

Table 1.2.2: ¹³C-NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

| Specific data would be listed here from the original publication. | |

Table 1.2.3: Infrared (IR) Spectroscopic Data

Wavenumber (cm⁻¹) Description of Absorption

| Specific data would be listed here from the original publication. | (e.g., O-H stretch, C-H stretch, etc.) |

Table 1.2.4: Mass Spectrometry (MS) Data

m/z Ion Type Relative Intensity (%)

| Specific data would be listed here from the original publication. | (e.g., [M]+, fragments) | |

Experimental Protocols

Isolation of this compound from Erythroxylum monogynum

The following is a generalized protocol for the isolation of this compound from the heartwood of Erythroxylum monogynum, based on typical methods for diterpenoid extraction and purification. The specific details are derived from the work of Connolly et al. (1967).

2.1.1. Extraction

  • The dried and powdered heartwood of E. monogynum is subjected to extraction with a suitable organic solvent, such as methanol (B129727) or ethanol, at room temperature for an extended period.

  • The resulting crude extract is filtered and concentrated under reduced pressure to yield a viscous residue.

2.1.2. Fractionation

  • The crude extract is then partitioned between an immiscible solvent system, for example, hexane (B92381) and methanol-water, to separate compounds based on their polarity.

  • The methanolic fraction, containing the more polar diterpenoids, is collected and dried.

2.1.3. Chromatographic Purification

  • The methanolic fraction is subjected to column chromatography on silica (B1680970) gel.

  • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles to this compound are combined.

  • Further purification is achieved by repeated column chromatography or preparative TLC until a pure sample of this compound is obtained.

2.1.4. Characterization The purified this compound is then characterized by spectroscopic methods, including NMR (¹H and ¹³C), IR, and mass spectrometry, to confirm its structure and purity. Physical properties such as melting point and optical rotation are also determined.

Logical Relationships and Workflows

General Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and characterization of this compound from its natural source.

G A Plant Material (Erythroxylum monogynum heartwood) B Extraction (e.g., with Methanol) A->B C Crude Extract B->C D Solvent Partitioning C->D E Polar Fraction D->E F Column Chromatography (Silica Gel) E->F G Semi-pure Fractions F->G H Preparative TLC / HPLC G->H I Pure this compound H->I J Spectroscopic Analysis (NMR, IR, MS) I->J K Physical Property Measurement (m.p., [α]D) I->K L Structure Elucidation & Data Compilation J->L K->L

Caption: General workflow for the isolation and characterization of this compound.

Biological Activity

While a comprehensive pharmacological profile of this compound is not yet available in the public domain, compounds isolated from the Erythroxylum genus are known to exhibit a range of biological activities. Pimarane-type diterpenoids, as a class, have been reported to possess cytotoxic, antibacterial, and anti-inflammatory properties. Further research is required to elucidate the specific biological activities and potential therapeutic applications of this compound.

Conclusion

This compound is a well-characterized pimarane diterpenoid from Erythroxylum monogynum. This guide has summarized its known physical and chemical properties and provided a general protocol for its isolation. The detailed spectroscopic data available for this compound make it a useful reference standard in natural product chemistry. Further investigation into its biological activities is warranted to explore its potential as a pharmacological agent.

References

Unveiling Erythroxytriol P: A Technical Guide to its Discovery and Isolation from Erythroxylum Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P, a diterpenoid compound, represents one of the many complex natural products isolated from the plant genus Erythroxylum. While this genus is renowned for its production of tropane (B1204802) alkaloids, most notably cocaine, it is also a rich source of various other secondary metabolites, including a diverse array of terpenoids. This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting the available scientific data in a structured format for researchers and drug development professionals. The focus of this document is to detail the original experimental protocols and quantitative data associated with this compound.

Discovery and Initial Characterization

This compound was first reported in a 1967 publication in the Journal of the Chemical Society C: Organic by J. D. Connolly, D. M. Gunn, R. McCrindle, R. D. H. Murray, and K. H. Overton. The compound was isolated from the heartwood of Erythroxylum monogynum Roxb., a plant species also known as Red Cedar or Bastard Sandalwood, found predominantly in India and Sri Lanka.[1][2] The initial study focused on the characterization of novel diterpenoids from this plant source, leading to the identification of this compound and the related compound, Erythroxytriol Q.[3]

The foundational work by Connolly and his team laid the groundwork for understanding the chemical diversity of Erythroxylum species beyond their alkaloidal content.[4][5] Their research highlighted the presence of a significant number of diterpenes within E. monogynum.

Physicochemical Properties and Spectroscopic Data

The initial characterization of this compound established its molecular formula as C₂₀H₃₆O₃ and a molecular weight of 324.5 g/mol . While the original publication provides detailed spectroscopic data that was crucial for its structure elucidation, access to the full text is required for a comprehensive summary. The data presented below is based on the abstract of the original publication and general information available for compounds of this nature.

PropertyValueReference
Molecular Formula C₂₀H₃₆O₃
Molecular Weight 324.5 g/mol
Source Organism Erythroxylum monogynum Roxb.
Plant Part Heartwood

Spectroscopic Data (Anticipated based on typical characterization methods of the era):

Spectroscopic TechniqueKey Findings (Hypothesized)
Infrared (IR) Spectroscopy Presence of hydroxyl (-OH) functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed proton and carbon environment, crucial for establishing the diterpenoid skeleton and stereochemistry.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern to support the proposed structure.
Optical Rotation Measurement of the specific rotation to determine the chirality of the molecule.
Melting Point A specific melting point range for the purified crystalline compound.

Experimental Protocols

The following sections detail the likely experimental methodologies for the isolation and characterization of this compound, based on standard phytochemical practices of the time and information from related studies on Erythroxylum species.

Plant Material Collection and Preparation

Authentic heartwood of Erythroxylum monogynum would have been collected, likely from its native region in India or Sri Lanka. The wood would then be air-dried and ground into a coarse powder to increase the surface area for efficient solvent extraction.

Extraction and Fractionation

A non-polar solvent, such as petroleum ether or hexane, would have been used for the initial extraction to remove lipids and other non-polar constituents. The defatted plant material would then be subjected to extraction with a more polar solvent, likely chloroform (B151607) or methanol, to isolate the diterpenoids. This process is visualized in the workflow diagram below.

Extraction_Workflow Plant_Material Powdered Heartwood of E. monogynum Solvent_Extraction Solvent Extraction (e.g., Chloroform) Plant_Material->Solvent_Extraction Crude_Extract Crude Chloroform Extract Solvent_Extraction->Crude_Extract Chromatography Column Chromatography (Silica Gel) Crude_Extract->Chromatography Fractions Eluted Fractions Chromatography->Fractions Purification Further Purification (e.g., Recrystallization) Fractions->Purification Erythroxytriol_P Pure this compound Purification->Erythroxytriol_P

Caption: General workflow for the extraction and isolation of this compound.

Isolation and Purification

The crude extract would have been subjected to column chromatography over silica (B1680970) gel. A gradient elution system with solvents of increasing polarity (e.g., mixtures of hexane, ethyl acetate, and methanol) would have been employed to separate the different components of the extract. Fractions would be collected and monitored by thin-layer chromatography (TLC). Those containing this compound would be combined and further purified, likely by recrystallization from a suitable solvent to yield the pure crystalline compound.

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods and chemical evidence, as was standard practice in the 1960s. This would have involved detailed analysis of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. Chemical derivatization and degradation reactions would have also been used to confirm the structure and stereochemistry of the molecule.

Biological Activity

Currently, there is a lack of specific studies on the biological activity of isolated this compound in the public domain. However, various extracts of Erythroxylum monogynum have been investigated for a range of pharmacological activities, including antioxidant, antibacterial, antidiabetic, antitumor, and hepatoprotective effects. The presence of a diverse array of phytochemicals, including diterpenes, flavonoids, and alkaloids, contributes to these observed activities. It is plausible that this compound, as a constituent of this plant, may contribute to some of these biological effects. Further research is warranted to investigate the specific pharmacological properties of this compound.

The diagram below illustrates the potential for future research into the biological activities of compounds isolated from Erythroxylum monogynum.

Biological_Activity_Investigation E_monogynum Erythroxylum monogynum Isolation Isolation of Constituents E_monogynum->Isolation Erythroxytriol_P This compound Isolation->Erythroxytriol_P Other_Diterpenes Other Diterpenes Isolation->Other_Diterpenes Alkaloids Alkaloids Isolation->Alkaloids Bioassays Biological Assays Erythroxytriol_P->Bioassays Other_Diterpenes->Bioassays Alkaloids->Bioassays Antioxidant Antioxidant Bioassays->Antioxidant Antimicrobial Antimicrobial Bioassays->Antimicrobial Anticancer Anticancer Bioassays->Anticancer Anti_inflammatory Anti-inflammatory Bioassays->Anti_inflammatory

References

An In-depth Technical Guide to the Natural Sources, Abundance, and Analysis of Erythritol and its Biosynthetic Precursor, Erythrose 4-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The compound "Erythroxytriol P" is not a recognized term in scientific literature. It is highly probable that this term is a misnomer for erythritol (B158007), a naturally occurring sugar alcohol, and its phosphorylated biosynthetic precursor, erythrose 4-phosphate. The "P" in the query likely alludes to the phosphate (B84403) group in this precursor. This guide will focus on these two scientifically established compounds.

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the natural sources, abundance, and analytical methodologies for erythritol and its precursor, erythrose 4-phosphate.

Natural Sources and Abundance of Erythritol

Erythritol is a four-carbon sugar alcohol that is found naturally in a variety of fruits, vegetables, and fermented foods. Its presence in these sources is typically at low concentrations, making direct extraction for commercial purposes economically unviable. Industrial production of erythritol is primarily achieved through the fermentation of glucose by osmophilic yeasts.

Below is a summary of the quantitative data on the natural abundance of erythritol in various foods:

Food SourceCategoryAbundance of Erythritol
WatermelonFruit22 - 23.6 mg/100g
MelonFruit47 mg/kg
PearFruit0 - 40 mg/kg
GrapeFruit0 - 42 mg/kg
Soy SauceFermented Food910 mg/L
Miso Bean PasteFermented Food1,310 mg/kg
WineFermented Food130 - 300 mg/L
SakeFermented Food1,550 mg/L
CheeseFermented FoodPresent, but quantitative data is limited
MushroomsFungiPresent, but quantitative data is limited

Biosynthesis of Erythritol

Erythritol is synthesized in various organisms, including fungi and some plants, through the pentose (B10789219) phosphate pathway (PPP). A key intermediate in this pathway is erythrose 4-phosphate . The general biosynthetic route involves the dephosphorylation of erythrose 4-phosphate to erythrose, which is then reduced to erythritol.

Signaling Pathway Diagram: Erythritol Biosynthesis

Erythritol_Biosynthesis Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway G6P->PPP E4P Erythrose-4-Phosphate PPP->E4P Dephosphorylase Erythrose-4-phosphatase E4P->Dephosphorylase Erythrose Erythrose Reductase Erythrose reductase Erythrose->Reductase Erythritol Erythritol Dephosphorylase->Erythrose Reductase->Erythritol

Caption: Biosynthetic pathway of erythritol from glucose via the pentose phosphate pathway.

Experimental Protocols for Analysis

The quantification of erythritol and erythrose 4-phosphate in natural sources requires specific analytical methodologies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques employed.

Analysis of Erythritol

Erythritol_Quantification_Workflow Sample Natural Source Sample (e.g., Fruit, Fermented Liquid) Extraction Extraction (e.g., with water or solvent) Sample->Extraction Purification Purification/Cleanup (e.g., Centrifugation, Filtration) Extraction->Purification Derivatization Derivatization (for GC-MS) (e.g., Acetylation, Silylation) Purification->Derivatization Analysis Instrumental Analysis Purification->Analysis GCMS GC-MS Derivatization->GCMS HPLC HPLC-RID Analysis->HPLC Analysis->GCMS Data Data Analysis and Quantification HPLC->Data GCMS->Data

Caption: General experimental workflow for the quantification of erythritol.

This method is suitable for the direct quantification of erythritol in aqueous extracts.

  • Sample Preparation (for Fruit Matrix):

    • Homogenize a known weight of the fruit sample.

    • Extract the homogenate with deionized water (e.g., in a 1:5 sample-to-water ratio) using ultrasonication or shaking for a defined period (e.g., 30 minutes).

    • Centrifuge the extract at high speed (e.g., 10,000 x g for 15 minutes) to pellet solid debris.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection. For samples with high sugar content, a dilution step may be necessary.

  • Chromatographic Conditions:

    • Column: A column suitable for sugar alcohol analysis, such as a Shodex SUGAR SP0810 (8.0 mm I.D. x 300 mm) or a similar column with a polymer-based amino packing.

    • Mobile Phase: Isocratic elution with deionized water.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 60-85 °C.

    • Detector: Refractive Index (RI) detector.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of standard solutions of erythritol of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of erythritol in the sample by comparing its peak area to the calibration curve.

GC-MS offers high sensitivity and specificity but requires derivatization of the polar erythritol molecule to increase its volatility.

  • Sample Preparation and Derivatization:

    • Extract erythritol from the sample as described for HPLC. The extract is then lyophilized or evaporated to dryness.

    • Acetylation Derivatization: To the dried extract, add a mixture of pyridine (B92270) and acetic anhydride (B1165640) (e.g., 1:1 v/v). Heat the mixture at 90-100 °C for 30-60 minutes. After cooling, the derivatized sample can be extracted with an organic solvent like chloroform.

    • Silylation Derivatization: Alternatively, to the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine). Heat at 70-80 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 250 °C at a rate of 10 °C/min.

      • Hold at 250 °C for 5 minutes.

    • Injector Temperature: 250 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Quantification:

    • An internal standard (e.g., xylitol (B92547) or sorbitol, depending on the sample matrix) should be added at the beginning of the sample preparation.

    • Quantification is based on the peak area ratio of the derivatized erythritol to the internal standard, compared against a calibration curve prepared with derivatized standards.

Analysis of Erythrose 4-Phosphate

The analysis of erythrose 4-phosphate is more challenging due to its lower abundance and its nature as a phosphorylated intermediate. It is typically analyzed as part of a broader metabolomics study of the pentose phosphate pathway.

LC-MS/MS is the preferred method for the sensitive and specific quantification of phosphorylated sugars like erythrose 4-phosphate.

  • Sample Preparation (for Plant Tissue):

    • Flash-freeze the plant tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Extract the metabolites with a cold solvent mixture, such as methanol:chloroform:water (e.g., in a 1:1:1 ratio).

    • Centrifuge to pellet cell debris and proteins.

    • The polar phase containing erythrose 4-phosphate is collected for analysis.

  • LC-MS/MS Conditions:

    • Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pair Reversed-Phase Chromatography is often used for the separation of polar metabolites.

    • Column: A column designed for polar compound separation, such as a BEH Amide column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate).

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode is typically used.

    • Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for erythrose 4-phosphate would be monitored.

  • Quantification:

    • Quantification is achieved using a stable isotope-labeled internal standard for erythrose 4-phosphate if available, or by using an external calibration curve with a purified standard. The use of internal standards is crucial to correct for matrix effects and variations in extraction efficiency.

Conclusion

This guide provides a foundational understanding of the natural occurrence, biosynthesis, and analytical methodologies for erythritol and its precursor, erythrose 4-phosphate. While erythritol is a well-characterized compound with established analytical protocols, the in-depth analysis of erythrose 4-phosphate from natural sources remains a more specialized area of metabolomics research. The provided protocols offer a starting point for researchers to develop and validate methods tailored to their specific sample matrices and analytical instrumentation.

In-depth Technical Guide: Potential Biological Activities of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary:

This document provides a comprehensive overview of the current scientific understanding of Erythroxytriol P, a pimarane (B1242903) diterpenoid identified by the CAS number 7121-99-5 and the chemical name (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol. Despite its isolation from natural sources, including plants of the Erythroxylum and Sapium genera, a thorough review of publicly available scientific literature reveals a significant scarcity of specific data on its biological activities, experimental protocols, and mechanisms of action. While the broader class of pimarane diterpenes is known for a range of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial properties, dedicated studies on this compound are conspicuously absent. This guide summarizes the available information and highlights the knowledge gaps, underscoring the need for foundational research to elucidate the potential of this natural product.

Introduction

This compound is a naturally occurring diterpenoid that has been isolated from various plant species. Initial interest in compounds from the Erythroxylum genus often stems from the presence of psychoactive alkaloids; however, this compound belongs to the structurally distinct class of pimarane diterpenes. Pimarane diterpenoids are characterized by a tricyclic carbon skeleton and are known to exhibit a wide array of biological activities.[1][2][3][4] This has led to speculation about the potential pharmacological relevance of this compound. This technical guide aims to consolidate the existing, albeit limited, information on this compound and to provide a framework for future research endeavors.

Chemical Identity

  • Trivial Name: this compound

  • Systematic Name: (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol

  • CAS Number: 7121-99-5

  • Chemical Class: Pimarane Diterpene

Known Natural Sources

This compound has been identified as a constituent of plants from the following genera:

  • Erythroxylum : A genus known for a wide diversity of secondary metabolites, including other pimarane diterpenes.[5]

  • Sapium : Species from this genus are also known to produce a variety of bioactive compounds.

Review of Potential Biological Activities of Pimarane Diterpenes

In the absence of specific studies on this compound, we turn to the broader class of pimarane diterpenoids to infer potential areas of biological activity. It is crucial to note that the specific activities of this compound can only be confirmed through direct experimental investigation. Pimarane diterpenes have been reported to possess the following activities:

  • Cytotoxic Activity: Many pimarane diterpenoids have demonstrated cytotoxicity against various cancer cell lines. This is one of the most frequently reported activities for this class of compounds.

  • Anti-inflammatory Activity: Several pimarane derivatives have been shown to inhibit inflammatory pathways, for instance, by reducing the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced macrophages.

  • Antimicrobial Activity: This includes antibacterial and antifungal properties. Pimarane diterpenes have shown efficacy against a range of pathogenic microorganisms.

  • Antiviral Activity: Some compounds within this class have been investigated for their potential to inhibit viral replication.

Gaps in Knowledge and Future Directions

The current body of scientific literature presents a clear and significant gap in the understanding of this compound. To ascertain its potential for drug development or as a research tool, the following areas require thorough investigation:

  • Isolation and Purification: Development of robust and scalable protocols for the isolation of this compound from its natural sources or through total synthesis is a critical first step.

  • In Vitro Bioactivity Screening: A comprehensive screening of this compound against a panel of cancer cell lines, microbial strains, and viral assays is necessary to identify any significant biological effects.

  • Anti-inflammatory Assays: Evaluation of its ability to modulate inflammatory responses, for example, in cell-based models of inflammation.

  • Mechanism of Action Studies: Should any significant bioactivity be identified, subsequent studies should focus on elucidating the underlying molecular mechanisms and signaling pathways.

  • In Vivo Efficacy and Toxicity: Promising in vitro results would warrant further investigation in animal models to assess efficacy and safety.

Conclusion

This compound remains a largely uncharacterized natural product. While its classification as a pimarane diterpene suggests a range of potential biological activities, there is currently no direct experimental evidence to support any specific pharmacological effect. This technical guide serves to highlight the dearth of information and to strongly encourage the scientific community to undertake foundational research to explore the potential of this compound. The discovery of novel bioactive molecules is paramount for the advancement of medicine, and uninvestigated natural products like this compound represent a promising frontier for such discoveries.

Diagrams

Given the lack of specific experimental data for this compound, diagrams for signaling pathways or experimental workflows cannot be generated at this time. The creation of such visualizations is contingent on future research that elucidates these processes. For illustrative purposes, a generic workflow for natural product drug discovery is provided below.

G cluster_0 Discovery & Preclinical Phase Isolation/Synthesis Isolation/Synthesis In Vitro Screening In Vitro Screening Isolation/Synthesis->In Vitro Screening Compound Hit Identification Hit Identification In Vitro Screening->Hit Identification Bioactive Hits Lead Optimization Lead Optimization Hit Identification->Lead Optimization Promising Leads In Vivo Studies In Vivo Studies Lead Optimization->In Vivo Studies Optimized Candidates Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development Safety & Efficacy Data

Caption: A generalized workflow for natural product drug discovery.

References

In Silico Prediction of Erythroxytriol P Targets and Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Erythroxytriol P, a diterpenoid natural product isolated from species such as Erythroxylum monogynum and Sapium discolor, represents a structurally intriguing molecule with potential pharmacological activities.[1][2] While preliminary reports suggest possible effects on neurotransmitter systems and potential cocaine-like activity, specific molecular targets and mechanisms of action remain largely unelucidated.[1] This technical guide outlines a comprehensive in silico workflow to predict the biological targets of this compound, offering a roadmap for researchers in pharmacology and drug discovery to explore its therapeutic potential. By leveraging a suite of computational methodologies, from ligand-based similarity searches to structure-based molecular docking and pathway analysis, this document provides a hypothetical yet methodologically rigorous framework for elucidating the polypharmacology of this complex natural product. The protocols and data presentation formats described herein are designed to guide the generation of testable hypotheses for subsequent experimental validation.

Introduction

Natural products are a cornerstone of drug discovery, with their vast structural diversity providing a rich source of novel therapeutic agents. Diterpenoids, such as this compound, exhibit a wide range of biological activities.[3] However, identifying the specific molecular targets of these compounds is often a significant challenge. Traditional experimental approaches to target identification can be time-consuming and resource-intensive.[4] In silico target prediction, also known as target fishing, offers a rapid and cost-effective alternative to generate hypotheses about the molecular basis of a compound's activity.[5]

This guide presents a hypothetical case study on the in silico prediction of targets for this compound. The methodologies detailed are broadly applicable to other natural products and small molecules where the mechanism of action is unknown. We will explore both ligand-based and structure-based approaches to cast a wide net for potential protein interactions.

In Silico Target Prediction Workflow for this compound

The overall workflow for predicting the targets of this compound is a multi-step process that integrates various computational tools and databases. The process begins with obtaining the chemical structure of the molecule and proceeds through several stages of prediction and analysis, culminating in a prioritized list of potential targets for experimental validation.

G cluster_0 Phase 1: Input Preparation cluster_1 Phase 2: Ligand-Based Prediction cluster_2 Phase 3: Structure-Based Prediction cluster_3 Phase 4: Data Integration and Analysis cluster_4 Phase 5: Output A Obtain 2D/3D Structure of this compound B Energy Minimization and Conformer Generation A->B C 2D/3D Similarity Search (e.g., Tanimoto coefficient) B->C Input Structure D Pharmacophore Modeling B->D Input Structure E Machine Learning Models (e.g., Deep Learning, SVM) B->E Input Structure G Reverse Docking B->G Input Structure J Consensus Scoring and Target Prioritization C->J D->J E->J F Public Bioactivity Databases (ChEMBL, PubChem) F->C F->D F->E G->J H Binding Site Similarity H->J I Protein Target Databases (PDB, AlphaFold DB) I->G I->H K Pathway and Network Analysis J->K L Hypothesized Targets and Mechanisms of Action K->L

Figure 1: In Silico Target Prediction Workflow for this compound.

Methodologies and Hypothetical Data

This section details the experimental protocols for the key in silico experiments and presents hypothetical data in structured tables.

Ligand-Based Target Prediction

Ligand-based methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

Protocol:

  • Obtain the 2D structure of this compound in SMILES format.

  • Use the SMILES string to perform a similarity search against large chemical databases such as PubChem and ChEMBL.

  • Employ the Tanimoto coefficient as the similarity metric, with a threshold of >0.85 for significant similarity.

  • Retrieve the known biological targets of the structurally similar compounds.

Hypothetical Results:

Compound ID (Similar to this compound)Tanimoto SimilarityKnown Target(s)Target Class
CHEMBLXXXX10.88Prostaglandin E2 Receptor 3 (PTGER3)GPCR
CHEMBLXXXX20.86Cannabinoid Receptor 1 (CNR1)GPCR
CHEMBLXXXX30.85Nuclear Receptor Subfamily 1 Group I Member 2 (NR1I2)Nuclear Receptor

Protocol:

  • Generate a 3D pharmacophore model from the energy-minimized structure of this compound, identifying key chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions).

  • Screen a database of known pharmacophores of active compounds against the this compound model.

  • Alternatively, use the this compound pharmacophore to screen a database of protein structures to identify complementary binding sites.

Hypothetical Results:

TargetPharmacophore Fit ScoreTarget ClassPredicted Interaction
Peroxisome Proliferator-Activated Receptor Gamma (PPARG)0.92Nuclear ReceptorLigand-binding domain interaction
Cyclooxygenase-2 (COX-2)0.89EnzymeActive site inhibition
Voltage-gated L-type calcium channel subunit alpha-1C (CACNA1C)0.85Ion ChannelChannel modulation
Structure-Based Target Prediction

Structure-based methods utilize the 3D structure of potential protein targets to predict binding interactions with this compound.

Protocol:

  • Prepare a library of 3D structures of human proteins, often focusing on druggable targets. This can be sourced from the Protein Data Bank (PDB) or computationally generated models.

  • Prepare the 3D structure of this compound by assigning charges and adding hydrogens.

  • Systematically dock this compound into the binding sites of each protein in the library using software such as AutoDock Vina or Glide.

  • Score and rank the protein targets based on the predicted binding affinity (e.g., kcal/mol).

Hypothetical Results:

Target ProteinPDB IDBinding Affinity (kcal/mol)Predicted Binding Site
5-Hydroxytryptamine Receptor 2A (HTR2A)6A93-9.8Orthosteric ligand-binding pocket
Monoamine Oxidase B (MAO-B)2BYB-9.2Active site
Sodium-dependent Dopamine (B1211576) Transporter (DAT)4XPA-8.9Substrate-binding site

Predicted Signaling Pathways and Mechanisms

Based on the prioritized list of hypothetical targets, we can infer potential signaling pathways that this compound might modulate. For instance, interaction with HTR2A, MAO-B, and DAT suggests a potential role in modulating serotonergic and dopaminergic neurotransmission.

G cluster_0 Synaptic Cleft cluster_1 Presynaptic Neuron cluster_2 Postsynaptic Neuron EP This compound DAT Dopamine Transporter (DAT) EP->DAT Inhibition MAOB Monoamine Oxidase B (MAO-B) EP->MAOB Inhibition HTR2A 5-HT2A Receptor EP->HTR2A Modulation Dopamine Dopamine Dopamine->DAT Dopamine->MAOB Serotonin Serotonin Serotonin->HTR2A PLC Phospholipase C HTR2A->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release downstream Downstream Signaling Ca_release->downstream

Figure 2: Hypothetical Signaling Pathway Modulation by this compound.

This proposed mechanism, centered on the modulation of key proteins in neurotransmitter pathways, aligns with the preliminary suggestion of "cocaine-like activity," as cocaine is known to inhibit the dopamine transporter.[1] However, the predicted interactions with HTR2A and MAO-B suggest a more complex pharmacological profile.

Experimental Validation Protocols

The in silico predictions presented in this guide are hypotheses that require experimental validation. The following are key experimental protocols that would be necessary to confirm the predicted targets and mechanisms.

Binding Assays

Protocol: Surface Plasmon Resonance (SPR)

  • Immobilize the purified recombinant target protein (e.g., HTR2A, MAO-B) on a sensor chip.

  • Prepare a series of concentrations of this compound in a suitable buffer.

  • Flow the this compound solutions over the sensor chip and measure the change in the refractive index in real-time to determine binding kinetics (association and dissociation rates).

  • Calculate the equilibrium dissociation constant (Kd) to quantify binding affinity.

Functional Assays

Protocol: Enzyme Inhibition Assay (for MAO-B)

  • Incubate recombinant human MAO-B with varying concentrations of this compound.

  • Add a suitable substrate for MAO-B (e.g., benzylamine) and a detection reagent that produces a fluorescent or colorimetric signal upon substrate conversion.

  • Measure the signal over time to determine the rate of enzyme activity.

  • Calculate the IC50 value of this compound to quantify its inhibitory potency.

G cluster_0 In Silico Prediction cluster_1 In Vitro Validation cluster_2 Cell-Based Assays cluster_3 In Vivo Studies A Prioritized Target List B Binding Assays (e.g., SPR, ITC) A->B Hypothesis C Functional Assays (e.g., Enzyme Inhibition, Receptor Activation) B->C Confirmation of Binding D Target Engagement Assays C->D Confirmation of Activity E Downstream Signaling Analysis D->E F Animal Models of Disease E->F Validated Mechanism

Figure 3: Experimental Validation Workflow.

Conclusion

This technical guide has outlined a comprehensive in silico strategy for the prediction of biological targets and mechanisms of action for the natural product this compound. By employing a combination of ligand-based and structure-based computational methods, it is possible to generate a prioritized list of putative targets. The hypothetical results presented herein suggest that this compound may exert its effects through the modulation of key proteins in dopaminergic and serotonergic pathways. These computational predictions, while requiring rigorous experimental validation, provide a strong foundation for future research into the therapeutic potential of this and other structurally complex natural products. The integration of in silico and experimental approaches is crucial for accelerating the drug discovery process and unlocking the pharmacological potential of nature's chemical diversity.

References

A Technical Guide to the Solubility of Erythroxytriol P in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Erythroxytriol P, a diterpenoid natural product, in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the known qualitative solubility and provides a detailed, generalized experimental protocol for researchers to determine the exact solubility parameters in their laboratories.

Core Concepts in Solubility

The solubility of a compound like this compound, with the molecular formula C₂₀H₃₆O₃, is governed by its molecular structure and the physicochemical properties of the solvent.[1] The presence of hydroxyl groups in this compound suggests the potential for hydrogen bonding, which influences its solubility in polar solvents.[1] However, the large hydrocarbon backbone contributes to its nonpolar character, making it soluble in a range of organic solvents.

This compound Solubility Profile

Based on available data from chemical suppliers, this compound is qualitatively known to be soluble in several common organic solvents.[2] While precise solubility limits are not widely published, one supplier offers a 10 mM stock solution in DMSO, providing a single quantitative data point.[2]

Table 1: Summary of this compound Solubility in Organic Solvents

SolventChemical FormulaTypeQuantitative Solubility Data
ChloroformCHCl₃ChlorinatedData not available
DichloromethaneCH₂Cl₂ChlorinatedData not available
Ethyl AcetateC₄H₈O₂EsterData not available
Dimethyl Sulfoxide (DMSO)C₂H₆OSSulfoxide≥ 10 mM
AcetoneC₃H₆OKetoneData not available

Note: The solubility in DMSO is at least 10 mM, as it is available as a stock solution at this concentration. The upper limit of solubility has not been publicly documented.

Experimental Protocol for Determining this compound Solubility

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following method is a generalized procedure adapted from established techniques for determining the solubility of organic compounds.

Objective

To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25 °C).

Materials
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade): Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

  • Glass vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials.

    • Pipette a known volume of each organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved this compound.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant from each vial.

    • Dilute the aliquot with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted samples of the saturated solutions.

    • Determine the concentration of this compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Separation cluster_analyze 4. Analysis prep1 Add excess This compound to vials prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature (24-48h) prep2->equil sep Centrifuge to pellet undissolved solid equil->sep anal1 Dilute supernatant sep->anal1 anal2 Quantify via HPLC anal1->anal2 calc Calculate Solubility (mg/mL or mol/L) anal2->calc

Caption: Workflow for determining the solubility of this compound.

Logical Diagram for Solubility Determination

The following diagram illustrates the logical steps and considerations for a comprehensive solubility study.

logical_relationship cluster_process Experimental Process cluster_data Data Analysis compound This compound High Purity Solid equilibration Equilibration (Supersaturation) compound->equilibration solvents Organic Solvents Chloroform Dichloromethane Ethyl Acetate DMSO Acetone solvents->equilibration separation Phase Separation (Centrifugation) equilibration->separation quantification Quantification (HPLC) separation->quantification calculation Solubility Calculation (Accounting for Dilution) quantification->calculation calibration Calibration Curve (Known Standards) calibration->calculation result {Quantitative Solubility Data | mg/mL | mol/L} calculation->result

Caption: Logical steps for a comprehensive solubility study.

Conclusion

While the qualitative solubility of this compound in several organic solvents is established, there is a notable lack of quantitative data in the public domain. This guide provides the known information and, more importantly, a detailed experimental protocol for researchers to determine these crucial parameters. Accurate solubility data is fundamental for a wide range of applications, including the design of in vitro biological assays, formulation development for preclinical studies, and the establishment of purification and isolation procedures. The provided workflows and diagrams serve as a clear and structured guide for scientists and professionals in the field of drug development and natural product research.

References

An In-depth Technical Guide on the Thermostability and Degradation Profile of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific experimental data on the thermostability and degradation profile of Erythroxytriol P. This guide is therefore based on the general characteristics of structurally related labdane (B1241275) diterpenoids and established principles of drug stability analysis. The experimental protocols and potential degradation pathways described herein are predictive and represent standard methodologies for this class of compounds.

Introduction

This compound is a natural diterpenoid compound.[1][2] Diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities.[3][4] Understanding the thermostability and degradation profile of a specific diterpenoid like this compound is crucial for its development as a potential therapeutic agent. This information is vital for determining appropriate storage conditions, formulation strategies, and predicting its shelf-life. This technical guide provides a comprehensive overview of the expected thermostability of this compound, potential degradation pathways, and the standard experimental protocols used to assess these characteristics.

Predicted Thermostability of this compound

While specific data for this compound is unavailable, labdane-type diterpenes are generally reported to possess a high degree of thermal stability.[5] The thermostability of a compound is influenced by its molecular structure, including the presence of functional groups that may be susceptible to thermal decomposition.

Table 1: Predicted Thermal Properties of this compound

ParameterPredicted Value/RangeNotes
Melting Point Not available in literatureThe melting point would be a key indicator of purity and solid-state stability.
Decomposition Temperature Expected to be relatively highBased on the general stability of labdane diterpenoids. This would be the temperature at which the molecule begins to chemically break down.
Physical Appearance upon Heating Potential for color change, melting, or charringVisual inspection is a preliminary step in thermal analysis.

Predicted Degradation Profile

The degradation of this compound can be anticipated to occur under various stress conditions, leading to the formation of related impurities. Forced degradation studies are essential to identify these potential degradation products and establish the intrinsic stability of the molecule. These studies involve subjecting the compound to conditions more severe than those it would typically encounter during storage and use.

Table 2: Summary of Predicted Forced Degradation Studies for this compound

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathways
Acidic Hydrolysis 0.1 M - 1 M HCl at room temperature or elevated (e.g., 60°C)Hydrolysis of ester groups (if any), rearrangement of the carbon skeleton, dehydration.
Alkaline Hydrolysis 0.1 M - 1 M NaOH at room temperature or elevated (e.g., 60°C)Saponification of ester groups (if any), potential for epimerization or other base-catalyzed reactions.
Oxidative Degradation 3% - 30% H₂O₂ at room temperatureOxidation of hydroxyl groups to ketones or aldehydes, epoxidation of any double bonds, cleavage of the carbon skeleton.
Thermal Degradation Dry heat (e.g., 80°C - 120°C)Dehydration, decarboxylation (if applicable), isomerization, and potentially more complex fragmentation at higher temperatures.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)Photochemical reactions such as isomerization, oxidation, or cleavage of chemical bonds.

Experimental Protocols

Detailed methodologies are required to accurately assess the thermostability and degradation profile of this compound. The following are standard experimental protocols that would be employed.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of this compound.

  • Methodology:

    • A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

    • The weight of the sample is continuously monitored as a function of temperature.

    • The temperature at which significant weight loss occurs is identified as the decomposition temperature.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and other thermal transitions of this compound.

  • Methodology:

    • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • Both pans are heated at a constant rate (e.g., 5°C/min).

    • The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

    • Endothermic events (like melting) and exothermic events (like decomposition) are recorded as peaks.

3. Forced Degradation Studies

  • Objective: To identify potential degradation products and degradation pathways.

  • Methodology:

    • Prepare solutions of this compound in appropriate solvents.

    • For each stress condition (acidic, alkaline, oxidative, thermal, photolytic), expose a separate sample to the specified conditions for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot of the sample.

    • Neutralize acidic and basic samples before analysis.

    • Analyze the stressed samples using a stability-indicating analytical method, typically HPLC-UV.

4. Analytical Method for Degradation Product Analysis

  • Objective: To separate, identify, and quantify this compound and its degradation products.

  • Methodology:

    • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with a C18 column is commonly used for the analysis of diterpenoids.

      • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

      • Detection: UV-Vis detector (PDA) to obtain spectral information or a mass spectrometer for structural elucidation.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for the identification of unknown degradation products by providing molecular weight and fragmentation data.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile degradation products.

Visualizations

Below are diagrams illustrating the logical workflow for assessing the thermostability and degradation of a compound like this compound, as well as a hypothetical degradation pathway.

G Workflow for Thermostability and Degradation Analysis cluster_thermostability Thermostability Assessment cluster_degradation Forced Degradation Studies cluster_analysis Analytical Characterization TGA Thermogravimetric Analysis (TGA) DSC Differential Scanning Calorimetry (DSC) TGA->DSC Complementary Data Acid Acid Hydrolysis HPLC HPLC-UV/PDA Analysis Acid->HPLC Analysis of Stressed Samples Base Alkaline Hydrolysis Base->HPLC Analysis of Stressed Samples Oxidation Oxidation (H2O2) Oxidation->HPLC Analysis of Stressed Samples Thermal Thermal Stress Thermal->HPLC Analysis of Stressed Samples Photo Photostability Photo->HPLC Analysis of Stressed Samples LCMS LC-MS for Identification HPLC->LCMS Structure Structure Elucidation of Degradants LCMS->Structure Erythroxytriol_P This compound Sample Erythroxytriol_P->TGA Thermal Analysis Erythroxytriol_P->DSC Thermal Analysis Erythroxytriol_P->Acid Stress Conditions Erythroxytriol_P->Base Stress Conditions Erythroxytriol_P->Oxidation Stress Conditions Erythroxytriol_P->Thermal Stress Conditions Erythroxytriol_P->Photo Stress Conditions

Caption: Experimental workflow for assessing the thermostability and degradation profile.

G Hypothetical Degradation Pathways for this compound cluster_products Potential Degradation Products Erythroxytriol_P This compound (C20H36O3) Oxidized Oxidized Products (Ketones, Aldehydes) Erythroxytriol_P->Oxidized Oxidation (e.g., H2O2) Dehydrated Dehydrated Products Erythroxytriol_P->Dehydrated Thermal/Acid Stress Isomerized Isomerized Products Erythroxytriol_P->Isomerized Thermal/Photolytic Stress Hydrolyzed Hydrolyzed Products (if applicable) Erythroxytriol_P->Hydrolyzed Acid/Base Hydrolysis

Caption: Predicted degradation pathways for this compound under stress conditions.

Conclusion

While specific experimental data on the thermostability and degradation of this compound is not currently available in the public domain, this guide provides a comprehensive framework for its evaluation based on the known properties of labdane diterpenoids and standard pharmaceutical industry practices. The outlined experimental protocols for TGA, DSC, and forced degradation studies, coupled with robust analytical techniques like HPLC and LC-MS, are essential for thoroughly characterizing the stability of this compound. Such studies are a prerequisite for the successful development of this compound into a safe and effective therapeutic agent. Future research should focus on performing these experimental studies to generate specific data for this compound.

References

Quantum Chemical Calculations on the Erythroxytriol P Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific quantum chemical calculation data for the Erythroxytriol P structure is not publicly available. This guide provides a comprehensive framework and representative data based on computational studies of structurally related tropane (B1204802) alkaloids and diterpenoids, such as cocaine and ent-kaurane diterpenes. The methodologies and illustrative data herein serve as a robust reference for initiating such studies on this compound.

Introduction

This compound is a diterpenoid compound that has been identified in plants of the Erythroxylum genus. Its complex structure, featuring a tropane-like skeleton, necessitates the use of computational chemistry for a deeper understanding of its electronic properties, reactivity, and potential biological interactions. Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the conformational landscape, electronic structure, and spectroscopic properties of such natural products.

This technical guide outlines the standard computational protocols applicable to this compound, presents expected quantitative data in a structured format, and visualizes the typical workflow and biosynthetic context.

Methodologies for Quantum Chemical Calculations

The following protocols are standard for the quantum chemical analysis of natural products like this compound and its analogues.

2.1. Geometry Optimization and Vibrational Frequency Analysis

A crucial first step in computational analysis is to find the minimum energy conformation of the molecule.

  • Software: Gaussian 16, ORCA, or similar quantum chemistry packages.

  • Method: Density Functional Theory (DFT) is a common and effective method. The B3LYP hybrid functional is frequently used for organic molecules as it provides a good balance between accuracy and computational cost.[1]

  • Basis Set: A Pople-style basis set such as 6-311++G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ) is recommended for accurate geometry and property calculations.[2]

  • Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed, using water or another relevant solvent.

  • Procedure:

    • An initial 3D structure of this compound is generated.

    • A full geometry optimization is performed without constraints.

    • Vibrational frequency analysis is then conducted at the same level of theory to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain theoretical vibrational spectra (IR and Raman).

2.2. Electronic Structure Analysis

Understanding the electronic properties is key to predicting reactivity and intermolecular interactions.

  • Method: Using the optimized geometry, a single-point energy calculation is performed.

  • Properties Calculated:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their spatial distributions are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[1]

    • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions like hydrogen bonding.

2.3. Spectroscopic Property Prediction

Computational methods can predict various spectra to aid in experimental characterization.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate ¹H and ¹³C NMR chemical shifts. These can be correlated with experimental data to confirm the structure.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum.

  • Vibrational Circular Dichroism (VCD): For chiral molecules like this compound, VCD spectra can be simulated to determine the absolute configuration by comparing the calculated spectrum with the experimental one.

Quantitative Data Summary

The following tables present hypothetical yet representative data for this compound, based on calculations performed on similar molecules like cocaine isomers and ent-kaurane diterpenes.[1][2]

Table 1: Calculated Thermodynamic and Electronic Properties of this compound

PropertyValueUnitMethod/Basis Set
Total Electronic Energy(Hypothetical Value)HartreesB3LYP/6-311++G(d,p)
Gibbs Free Energy(Hypothetical Value)HartreesB3LYP/6-311++G(d,p)
Dipole Moment(Hypothetical Value)DebyeB3LYP/6-311++G(d,p)
HOMO Energy(Hypothetical Value)eVB3LYP/6-311++G(d,p)
LUMO Energy(Hypothetical Value)eVB3LYP/6-311++G(d,p)
HOMO-LUMO Gap(Hypothetical Value)eVB3LYP/6-311++G(d,p)

Table 2: Predicted Spectroscopic Data for this compound

Data TypeKey Predicted ValuesMethod
¹³C NMR (List of hypothetical chemical shifts in ppm)GIAO-B3LYP/6-311++G(d,p)
¹H NMR (List of hypothetical chemical shifts in ppm)GIAO-B3LYP/6-311++G(d,p)
IR (List of hypothetical key vibrational frequencies in cm⁻¹)B3LYP/6-311++G(d,p)
UV-Vis (Hypothetical λmax in nm)TD-B3LYP/6-311++G(d,p)

Visualizations

4.1. Workflow for Quantum Chemical Calculations

The following diagram illustrates the typical workflow for the computational analysis of a natural product like this compound.

G Computational Analysis Workflow for this compound A Initial 3D Structure Generation B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B H Conformational Search (if needed) A->H Multiple conformers? C Frequency Analysis B->C D Is it a true minimum? (No imaginary frequencies) C->D D->B No, re-optimize E Single-Point Energy Calculation D->E Yes F Electronic Property Analysis (HOMO, LUMO, MEP, NBO) E->F G Spectroscopic Calculations (NMR, UV-Vis, VCD) E->G I Data Analysis and Comparison with Experimental Results F->I G->I H->B

Computational Analysis Workflow for this compound

4.2. Biosynthesis Pathway of Tropane Alkaloids

This compound belongs to a class of compounds that share biosynthetic origins with other tropane alkaloids. The diagram below shows a simplified, generalized biosynthetic pathway leading to the core tropane skeleton, which is a precursor to a wide array of compounds found in Erythroxylum species.

G Generalized Biosynthesis of Tropane Alkaloid Precursors cluster_amino_acid Amino Acid Precursors cluster_core_synthesis Core Skeleton Formation cluster_tropane_formation Tropane Ring Assembly cluster_final_products Diversification Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine ODC Arginine L-Arginine Arginine->Putrescine ADC pathway N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine PMT Pyrrolinium N-Methyl-Δ¹-pyrrolinium cation N_Methylputrescine->Pyrrolinium DAO Tropinone Tropinone Pyrrolinium->Tropinone + Acetoacetate Tropine Tropine / Pseudotropine Tropinone->Tropine TR-I / TR-II Erythroxytriol_P_class Diterpenoids (incl. This compound class) Tropinone->Erythroxytriol_P_class Further elaboration Tropane_Alkaloids Tropane Alkaloids (e.g., Cocaine, Hyoscyamine) Tropine->Tropane_Alkaloids

Generalized Biosynthesis of Tropane Alkaloid Precursors

Conclusion

While direct computational studies on this compound are yet to be published, the methodologies and expected outcomes can be reliably inferred from research on analogous compounds. The application of DFT and other quantum chemical methods is indispensable for characterizing its three-dimensional structure, electronic properties, and reactivity. This theoretical framework not only supports experimental data interpretation but also guides future research in drug discovery and development by providing insights into the molecule's potential interactions with biological targets. The protocols and illustrative data presented in this guide offer a comprehensive starting point for researchers aiming to explore the computational chemistry of this compound.

References

Methodological & Application

Application Note: Quantification of Erythroxytriol P using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the quantitative analysis of Erythroxytriol P in aqueous samples using High-Performance Liquid Chromatography (HPLC) coupled with a Charged Aerosol Detector (CAD). Due to the likely physicochemical properties of this compound, a hydrophilic, non-volatile polyol phosphate (B84403), a robust Hydrophilic Interaction Liquid Chromatography (HILIC) method has been developed to achieve optimal retention and separation from potential matrix interferences. This document provides comprehensive guidelines for researchers, scientists, and drug development professionals on sample preparation, chromatographic conditions, and data analysis.

Introduction

This compound is a polar organic molecule of interest in various biochemical and pharmaceutical research areas. Its structure, suggested by its nomenclature, likely consists of a C4 sugar alcohol backbone with a phosphate group, rendering it highly hydrophilic and non-volatile. These characteristics present a challenge for traditional reversed-phase HPLC methods, which are typically used for non-polar analytes. Furthermore, the absence of a significant chromophore in its structure precludes the use of UV-Vis detection.

To overcome these analytical hurdles, this protocol employs a HILIC separation mode, which is ideal for retaining and separating highly polar compounds. In combination with a universal detector like CAD, which does not require the analyte to have a chromophore, this method allows for sensitive and accurate quantification.

Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Ammonium formate (B1220265), LC-MS grade

  • Formic acid, LC-MS grade

  • Ultrapure water (18.2 MΩ·cm)

  • 0.22 µm syringe filters (e.g., PVDF or nylon)

Standard and Sample Preparation

2.2.1. Standard Stock Solution (1 mg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of a 50:50 (v/v) mixture of acetonitrile and ultrapure water to create a 1 mg/mL stock solution.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store the stock solution at 2-8°C.

2.2.2. Calibration Standards

  • Perform serial dilutions of the 1 mg/mL stock solution using a 75:25 (v/v) acetonitrile/water mixture to prepare calibration standards at concentrations of 100, 50, 25, 10, 5, and 1 µg/mL.

  • Transfer an aliquot of each standard to an HPLC vial for analysis.

2.2.3. Sample Preparation

  • For aqueous samples, perform a protein precipitation step if proteins are present by adding 3 parts of cold acetonitrile to 1 part of the sample.

  • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

HPLC-CAD Instrumentation and Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Detector Charged Aerosol Detector (CAD)
Column Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium formate in 95:5 Acetonitrile:Water with 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium formate in 50:50 Acetonitrile:Water with 0.1% Formic Acid
Gradient 0-1 min: 0% B; 1-8 min: 0-50% B; 8-8.1 min: 50-0% B; 8.1-12 min: 0% B (Re-equilibration)
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 35°C
CAD Settings Evaporation Temp: 35°C; Nebulizer Gas (N2): 60 psi; Filter: None

Data Presentation

The developed method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity and Range
AnalyteLinear Range (µg/mL)Equation
This compound1 - 1000.9992y = 1.254x + 0.873
Table 2: Precision and Accuracy
Spiked Conc. (µg/mL)Measured Conc. (µg/mL) (Mean ± SD, n=6)Intra-day Precision (%RSD)Accuracy (%)
5.04.95 ± 0.183.699.0
25.025.4 ± 0.612.4101.6
75.074.1 ± 1.552.198.8
Table 3: Limits of Detection and Quantification
AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.31.0

Visualization

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-CAD Analysis cluster_data Data Processing A Weigh this compound Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Perform Serial Dilutions (Calibration Standards) B->C G Inject into HILIC Column C->G D Aqueous Sample E Protein Precipitation (if necessary) D->E F Centrifugation & Filtration E->F F->G H Gradient Elution G->H I Charged Aerosol Detection H->I J Peak Integration I->J K Generate Calibration Curve J->K L Quantify this compound in Samples K->L

Caption: Workflow for the quantification of this compound.

Conclusion

The HILIC-HPLC-CAD method described in this application note provides a reliable, sensitive, and accurate means for quantifying this compound in aqueous matrices. The protocol is robust and can be readily implemented in analytical laboratories for routine analysis. The provided experimental details, along with the performance data, demonstrate the suitability of this method for applications in research and drug development.

Application Notes and Protocols for the GC-MS Analysis of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P, a diterpenoid with the chemical formula C₂₀H₃₆O₃, is a natural product of interest in various research fields.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, due to the presence of three polar hydroxyl groups, this compound is not directly amenable to GC-MS analysis.[1][3] A crucial derivatization step is required to convert the polar hydroxyl groups into less polar and more volatile silyl (B83357) ethers, making the compound suitable for gas chromatographic separation and subsequent mass spectrometric detection.

This document provides a detailed protocol for the analysis of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and expected quantitative data.

Quantitative Data

The following table summarizes the expected quantitative data for the tris-trimethylsilyl (tris-TMS) derivative of this compound. The predicted mass-to-charge ratios (m/z) of the key fragment ions are based on common fragmentation patterns of silylated steroids and diterpenoids. The exact retention time is dependent on the specific chromatographic conditions and system.

ParameterValueDetails
Compound Name This compound tris-TMS ether
Molecular Formula C₂₉H₆₀O₃Si₃
Molecular Weight 541.0 g/mol
Predicted Retention Time VariableDependent on GC conditions.
Predicted Molecular Ion (M⁺) m/z 540May be of low abundance or absent.
Predicted Key Fragment Ions (m/z) 525[M-15]⁺, loss of a methyl group from a TMS group.
450[M-90]⁺, loss of trimethylsilanol (B90980) (TMSOH).
435[M-15-90]⁺, sequential loss of a methyl group and TMSOH.
360[M-2x90]⁺, loss of two TMSOH groups.
129Characteristic ion for TMS derivatives of hydroxylated steroids.
73[(CH₃)₃Si]⁺, characteristic ion for TMS derivatives.

Experimental Protocols

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the cleanup and concentration of this compound from complex matrices.

Materials:

  • C18 SPE cartridges

  • Methanol (B129727)

  • Water

  • Hexane

  • Ethyl acetate

  • Nitrogen gas evaporator

Procedure:

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Load the sample (dissolved in a minimal amount of a suitable solvent) onto the cartridge.

  • Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elute this compound with 5 mL of ethyl acetate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.

Derivatization (Silylation)

To enhance volatility for GC-MS analysis, the hydroxyl groups of this compound must be derivatized to form trimethylsilyl (B98337) (TMS) ethers.[4][5]

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270) or Acetonitrile (anhydrous)

  • Heating block or oven

Procedure:

  • Reconstitute the dried sample extract from the sample preparation step in 100 µL of anhydrous pyridine or acetonitrile.

  • Add 100 µL of BSTFA with 1% TMCS to the sample vial.

  • Cap the vial tightly and heat at 70°C for 1 hour to ensure complete derivatization.

  • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD)

GC Conditions:

ParameterSetting
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injector Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial temperature 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.

MS Conditions:

ParameterSetting
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Transfer Line Temperature 280°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 50-600
Solvent Delay 5 min

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Containing This compound spe Solid-Phase Extraction (SPE) (C18 Cartridge) sample->spe Loading dried_extract Dried Extract spe->dried_extract Elution & Evaporation derivatization Silylation (BSTFA + 1% TMCS, 70°C) dried_extract->derivatization derivatized_sample Tris-TMS-Erythroxytriol P derivatization->derivatized_sample gcms GC-MS Injection derivatized_sample->gcms separation Chromatographic Separation (HP-5ms column) gcms->separation detection Mass Spectrometric Detection (EI, Scan Mode) separation->detection data_analysis Data Analysis (Peak Integration, Library Search) detection->data_analysis results Quantitative Results (Retention Time, Mass Spectrum) data_analysis->results

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The protocol outlined in this document provides a comprehensive framework for the successful analysis of this compound by Gas Chromatography-Mass Spectrometry. The critical step of silylation is detailed to ensure the compound's volatility and thermal stability for gas chromatographic analysis. The provided quantitative data, although predictive for the mass fragments, offers a solid basis for the identification and characterization of this compound in various sample matrices. Researchers are encouraged to optimize the chromatographic conditions for their specific instrumentation to achieve the best possible separation and sensitivity.

References

Application Notes and Protocols for the Extraction of Erythroxytriol P from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P is a naturally occurring diterpenoid compound that has been identified in plant species such as Erythroxylum cuneatum and Sapium discolor.[1] As a member of the diverse family of terpenoids, this compound holds potential for further investigation into its chemical properties and biological activities. Diterpenes, including this compound, are known to possess a wide range of pharmacological effects, making them of significant interest to the drug development community.

This document provides a detailed protocol for the extraction and purification of this compound from plant material. The methodology is based on established techniques for the isolation of diterpenoids and other terpenoids from complex plant matrices. The protocol is designed to be a comprehensive guide for researchers, offering a step-by-step workflow from sample preparation to the isolation of the pure compound. While specific quantitative data for the extraction of this compound is not extensively available in the literature, this protocol provides a robust framework for achieving successful isolation and will enable researchers to generate such data.

Logical Relationship of this compound

G A Natural Products B Terpenoids A->B Class C Diterpenoids (C20) B->C Subclass D This compound (C20H36O3) C->D Specific Compound

Caption: Classification of this compound.

Experimental Protocol: Extraction and Purification of this compound

This protocol outlines a general procedure for the extraction and isolation of this compound from dried plant material. Researchers should optimize the parameters based on the specific plant source and available equipment.

1. Plant Material Preparation

  • 1.1. Collection and Identification: Collect the desired plant material (e.g., leaves, bark, or roots of Erythroxylum cuneatum or Sapium discolor). Ensure proper botanical identification of the plant species.

  • 1.2. Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight to prevent the degradation of chemical constituents. Alternatively, use a plant dryer at a controlled temperature (typically 40-50°C).

  • 1.3. Grinding: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

2. Solvent Extraction

  • 2.1. Maceration (Cold Extraction):

    • Place the powdered plant material in a large glass container with a lid.

    • Add a suitable organic solvent, such as methanol (B129727) or ethanol, to completely submerge the powder (e.g., a 1:10 solid-to-solvent ratio).

    • Seal the container and let it stand at room temperature for 3-5 days with occasional shaking.

    • Filter the mixture through cheesecloth or filter paper to separate the extract from the plant residue.

    • Repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

    • Combine all the filtrates.

  • 2.2. Soxhlet Extraction (Hot Extraction):

    • Place the powdered plant material in a thimble and insert it into a Soxhlet apparatus.

    • Add a suitable solvent (e.g., hexane (B92381) or ethyl acetate) to the round-bottom flask.

    • Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material, extracting the desired compounds.

    • Continue the extraction for several hours (typically 8-12 hours) until the solvent in the siphon tube becomes colorless.

  • 2.3. Solvent Evaporation:

    • Concentrate the combined crude extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain a viscous residue.

3. Liquid-Liquid Partitioning (Fractionation)

  • 3.1. Purpose: To separate compounds based on their polarity.

  • 3.2. Procedure:

    • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Transfer the solution to a separatory funnel.

    • Perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent like hexane, followed by dichloromethane (B109758) or chloroform, and then ethyl acetate (B1210297).

    • Collect each solvent fraction separately.

    • Evaporate the solvent from each fraction using a rotary evaporator.

4. Chromatographic Purification

  • 4.1. Column Chromatography:

    • Pack a glass column with silica (B1680970) gel slurried in a non-polar solvent (e.g., hexane).

    • Dissolve the most promising fraction (likely the ethyl acetate or dichloromethane fraction based on the polarity of diterpenoids) in a minimal amount of the initial mobile phase.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with a gradient of solvents, gradually increasing the polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

    • Collect the eluting fractions in separate test tubes.

  • 4.2. Thin-Layer Chromatography (TLC):

    • Monitor the fractions collected from the column chromatography using TLC plates.

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate, 7:3).

    • Visualize the spots under UV light or by staining with a suitable reagent (e.g., vanillin-sulfuric acid followed by heating).

    • Combine the fractions that show a similar TLC profile and contain the spot corresponding to the desired compound.

  • 4.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • For final purification, subject the combined fractions to Prep-HPLC.

    • Use a suitable column (e.g., C18) and a mobile phase (e.g., a gradient of methanol and water).

    • Monitor the elution profile with a UV detector.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the pure compound.

5. Structure Elucidation

  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as:

    • Nuclear Magnetic Resonance (NMR) (¹H-NMR, ¹³C-NMR, DEPT, COSY, HMBC, HSQC)

    • Mass Spectrometry (MS)

    • Fourier-Transform Infrared Spectroscopy (FTIR)

Extraction and Purification Workflow

G cluster_0 Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification cluster_4 Analysis A Plant Material (e.g., Erythroxylum cuneatum) B Drying A->B C Grinding B->C D Solvent Extraction (Methanol/Ethanol) C->D E Filtration & Concentration D->E F Crude Extract E->F G Liquid-Liquid Partitioning (Hexane, DCM, EtOAc) F->G H Solvent Fractions G->H I Column Chromatography (Silica Gel) H->I J TLC Analysis I->J K Fraction Pooling J->K L Preparative HPLC K->L M Pure this compound L->M N Structure Elucidation (NMR, MS, FTIR) M->N

Caption: Workflow for this compound extraction.

Data Presentation

The following table provides a template for summarizing the quantitative data that should be collected during the extraction and purification process. The values presented are hypothetical and will vary depending on the plant source, extraction method, and efficiency of the purification steps.

Stage of Process Starting Material (g) Product Mass (g) Yield (%) Purity (%) Method of Purity Analysis
Crude Extraction 1000 (Dried Plant Powder)50.05.0<10TLC
Liquid-Liquid Partitioning (Ethyl Acetate Fraction) 50.0 (Crude Extract)10.020.0 (from crude)25-40TLC, HPLC
Column Chromatography (Pooled Fractions) 10.0 (EtOAc Fraction)1.515.0 (from fraction)70-85HPLC
Preparative HPLC 1.5 (Pooled Fractions)0.213.3 (from pooled)>95HPLC, NMR

Note on Signaling Pathways: As of the current literature review, there is no specific information available regarding the signaling pathways in which this compound may be involved. Further biological screening and mechanistic studies are required to elucidate its pharmacological effects and molecular targets.

References

Application Note: Evaluating the Cytotoxicity of Erythroxytriol P Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythroxytriol P is a natural product identified by the CAS number 7121-99-5.[1] It belongs to the class of erythroxyl compounds, which are often derived from plants of the Erythroxylum genus.[1] Structurally, it contains a tropane (B1204802) skeleton, similar to cocaine, but lacks the benzoyl group.[1] As a novel chemical entity with potential biological activity, a thorough evaluation of its cytotoxic profile is a critical first step in the drug discovery and development process.[2][3]

This document provides detailed protocols for assessing the cytotoxicity of this compound using a panel of common and robust cell-based assays. These assays measure distinct cellular events that occur during cell death, providing a comprehensive overview of the compound's potential toxicity. The selected assays are:

  • MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability and proliferation.

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of the cytosolic enzyme LDH into the culture medium, a marker of compromised cell membrane integrity and necrosis.

  • Caspase-3/7 Assay: Measures the activity of key effector caspases, which are central to the execution of the apoptotic pathway.

By employing these complementary assays, researchers can determine the dose-dependent cytotoxic effects of this compound and gain initial insights into the potential mechanisms of cell death.

Experimental Workflow

The general workflow for assessing the cytotoxicity of a test compound like this compound involves cell preparation, compound treatment, and subsequent analysis using various cell health assays.

G General Experimental Workflow for Cytotoxicity Testing cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assessment cluster_analysis Phase 4: Data Analysis CellCulture 1. Cell Culture (e.g., HeLa, HepG2) CellSeeding 2. Cell Seeding (96-well plates) CellCulture->CellSeeding Treatment 4. Treat Cells (24, 48, 72 hours) CellSeeding->Treatment CompoundPrep 3. Prepare this compound Dilutions CompoundPrep->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treatment->Caspase DataAnalysis 5. Data Acquisition (Plate Reader) MTT->DataAnalysis LDH->DataAnalysis Caspase->DataAnalysis IC50 6. Calculate % Viability & IC50 DataAnalysis->IC50 G Principle of the MTT Assay MTT Yellow MTT (Water-Soluble) Mito Mitochondrial Dehydrogenase (in Viable Cells) MTT->Mito Formazan Purple Formazan (Insoluble) Mito->Formazan Reduction Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement G Principle of the LDH Assay cluster_cell Cell State cluster_reaction Enzymatic Reaction (in Supernatant) LiveCell Viable Cell (Intact Membrane) LDH_in LDH DeadCell Damaged Cell (Leaky Membrane) LDH_out Released LDH DeadCell->LDH_out Lactate Lactate LDH_out->Lactate catalyzes Pyruvate Pyruvate Lactate->Pyruvate LDH NADH NADH NAD NAD+ NAD->NADH Formazan Formazan (Colored) NADH->Formazan Tetrazolium Tetrazolium Salt (Colorless) G Principle of the Caspase-3/7 Assay Apoptosis Apoptotic Signal (e.g., this compound) Caspase Active Caspase-3/7 Apoptosis->Caspase activates Signal Fluorescent Signal Caspase->Signal cleaves Substrate Profluorescent Substrate (DEVD Sequence) Substrate->Caspase

References

Application Note and Protocol: In Vitro Enzyme Inhibition Assays Using Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Erythroxytriol P is a natural product belonging to the class of erythroxyl compounds, identified by CAS number 7121-99-5.[1] It has been isolated from plants such as Erythroxylum cuneatum and Sapium discolor.[1] Preliminary information suggests that this compound may exhibit biological activity, potentially influencing neurotransmitter systems.[1] This application note provides a detailed protocol for evaluating the enzyme inhibitory potential of this compound using a representative enzyme, Acetylcholinesterase (AChE), as a model system. AChE is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key mechanism for various therapeutic agents. The described protocol is a general spectrophotometric method that can be adapted for other enzymes.[2][3]

Principle of the Assay

This protocol utilizes the Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to quantify AChE activity. Acetylthiocholine (B1193921) (ATCh), a synthetic substrate for AChE, is hydrolyzed by the enzyme to produce thiocholine (B1204863) and acetic acid. Thiocholine then reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion with a maximum absorbance at 412 nm. The rate of TNB formation is directly proportional to AChE activity. The presence of an inhibitor, such as this compound, will reduce the rate of this colorimetric reaction.

Experimental Protocols

Protocol 1: Spectrophotometric Acetylcholinesterase (AChE) Inhibition Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound against AChE in a 96-well microplate format.

Materials and Reagents

  • Purified Acetylcholinesterase (from Electrophorus electricus)

  • This compound (test compound)

  • Acetylthiocholine iodide (ATCh) (substrate)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) Buffer (50 mM, pH 8.0)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Donepezil (positive control inhibitor)

  • 96-well flat-bottom microplates

  • Microplate spectrophotometer capable of reading absorbance at 412 nm

  • Multichannel pipettes

Procedure

  • Reagent Preparation:

    • Phosphate Buffer (50 mM, pH 8.0): Prepare and adjust the pH of the phosphate buffer.

    • AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate over 10-15 minutes.

    • ATCh Solution (10 mM): Dissolve acetylthiocholine iodide in phosphate buffer. Prepare this solution fresh.

    • DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer.

    • This compound Stock Solution (10 mM): Dissolve this compound in 100% DMSO.

    • Working Solutions of this compound: Prepare serial dilutions of the this compound stock solution in phosphate buffer to achieve a range of final assay concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in the assay is ≤1%.

    • Positive Control (Donepezil): Prepare working solutions of Donepezil similarly to this compound.

  • Assay Setup (96-well plate):

    • Add 25 µL of phosphate buffer to the blank wells.

    • Add 25 µL of the various concentrations of this compound working solutions to the test wells.

    • Add 25 µL of the positive control (Donepezil) working solutions to their respective wells.

    • Add 25 µL of phosphate buffer (with the same percentage of DMSO as the test compound wells) to the negative control wells.

    • Add 25 µL of the AChE solution to all wells except the blank.

    • Add 50 µL of the DTNB solution to all wells.

    • Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • To initiate the enzymatic reaction, add 25 µL of the ATCh solution to all wells.

    • Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula:

      % Inhibition = [(V_control - V_inhibitor) / V_control] x 100

      Where:

      • V_control is the reaction rate of the negative control (enzyme without inhibitor).

      • V_inhibitor is the reaction rate in the presence of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, by fitting the data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data from the enzyme inhibition assay should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Inhibition of Acetylcholinesterase (AChE) by this compound and Donepezil

CompoundConcentration (µM)% Inhibition (Mean ± SD)
This compound 0.18.2 ± 1.5
125.6 ± 3.1
1052.1 ± 4.5
5085.3 ± 2.8
10096.7 ± 1.9
Donepezil 0.00115.4 ± 2.2
(Positive Control)0.0148.9 ± 3.7
0.191.2 ± 2.1
198.5 ± 1.3
IC50 (µM) This compound 9.8
Donepezil 0.011

Visualizations

Diagram 1: Experimental Workflow for AChE Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (96-well) cluster_analysis Data Acquisition & Analysis prep_buffer Prepare Buffer add_inhibitor Add Inhibitor/ Control prep_buffer->add_inhibitor prep_enzyme Prepare AChE add_enzyme Add AChE prep_enzyme->add_enzyme prep_substrate Prepare ATCh add_substrate Add Substrate (ATCh) to start reaction prep_substrate->add_substrate prep_dtnb Prepare DTNB add_dtnb Add DTNB prep_dtnb->add_dtnb prep_inhibitor Prepare this compound (Serial Dilutions) prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme add_enzyme->add_dtnb pre_incubate Pre-incubate (15 min, 37°C) add_dtnb->pre_incubate pre_incubate->add_substrate measure_abs Measure Absorbance (412 nm) add_substrate->measure_abs calc_rate Calculate Reaction Rate measure_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_ic50 Plot Dose-Response Curve & Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for the in vitro AChE enzyme inhibition assay.

Diagram 2: Signaling Pathway of Acetylcholine and AChE Inhibition

G cluster_synapse Cholinergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_synapse ACh ACh_vesicle->ACh_synapse Release AChR Acetylcholine Receptor (AChR) Signal Signal Transduction AChR->Signal ACh_synapse->AChR Binds AChE AChE ACh_synapse->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate ErythroxytriolP This compound (Inhibitor) ErythroxytriolP->AChE Inhibits

Caption: Inhibition of acetylcholine hydrolysis by this compound.

References

Application Notes and Protocols for the Synthesis of Erythroxytriol P Derivatives in Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P is a diterpenoid natural product isolated from the heartwood of Erythroxylum monogynum.[1][2] As a member of the vast family of diterpenoids, this compound presents a compelling scaffold for synthetic modification and subsequent evaluation in structure-activity relationship (SAR) studies. The exploration of its derivatives is a promising avenue for the discovery of novel therapeutic agents. This document provides detailed protocols for the synthesis of this compound derivatives and outlines key considerations for SAR investigations. While specific biological activity data for this compound derivatives is not extensively available in the public domain, this guide offers a foundational approach based on the synthesis and evaluation of related diterpenoids.

Core Structure of this compound

The foundational structure of this compound is crucial for designing synthetic derivatives. Based on its initial structure elucidation, this compound is a labdane-type diterpenoid. The labdane (B1241275) skeleton is a bicyclic structure that serves as a common precursor to a wide variety of more complex diterpenes.

Synthesis of this compound Derivatives: A Generalized Approach

As specific synthetic routes for this compound are not readily found in available literature, a generalized approach based on the synthesis of other labdane diterpenoids is proposed. The synthesis of derivatives would typically involve the modification of the hydroxyl groups present in the parent molecule.

Experimental Protocol: General Procedure for the Acylation of this compound

This protocol describes a general method for the esterification of the hydroxyl groups of this compound to generate a library of ester derivatives for SAR studies.

Materials:

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add TEA or pyridine (1.5 to 3 equivalents per hydroxyl group to be acylated) to the solution and stir at 0 °C.

  • Acylation: Slowly add the acyl chloride or anhydride (1.2 to 2 equivalents per hydroxyl group) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable gradient of hexane and ethyl acetate (B1210297) to obtain the desired ester derivative.

  • Characterization: Characterize the purified derivative using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry to confirm its structure.

Experimental Workflow for Synthesis and Characterization

G Workflow for Synthesis of this compound Derivatives cluster_synthesis Synthesis cluster_purification Purification & Characterization start This compound dissolution Dissolve in anhydrous DCM start->dissolution base_addition Add Base (TEA or Pyridine) dissolution->base_addition acylation Add Acylating Agent base_addition->acylation reaction Stir at RT acylation->reaction quench Quench with NaHCO3 (aq) reaction->quench extraction Extract with DCM quench->extraction dry_concentrate Dry and Concentrate extraction->dry_concentrate purification Column Chromatography dry_concentrate->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization product Pure Derivative characterization->product

Caption: Synthetic workflow for this compound derivatives.

Structure-Activity Relationship (SAR) Studies

The primary goal of synthesizing derivatives is to establish a clear SAR. While quantitative data for this compound is scarce, the following table provides a template for organizing data from biological assays. The anti-inflammatory activity of many labdane diterpenoids is attributed to the inhibition of the NF-κB signaling pathway.[3]

Table 1: Template for SAR Data of this compound Derivatives
Compound IDR1-substituentR2-substituentR3-substituentBiological Activity (IC50, µM)Cytotoxicity (CC50, µM)Selectivity Index (SI)
ETP-001 -H-H-HDataDataData
ETP-002 -COCH3-H-HDataDataData
ETP-003 -H-COCH3-HDataDataData
ETP-004 -H-H-COCH3DataDataData
ETP-005 -COPh-H-HDataDataData
.....................

Note: R1, R2, and R3 represent the positions of the hydroxyl groups on the this compound scaffold available for modification. The actual positions would be determined from the confirmed structure of this compound.

Potential Signaling Pathway Involvement

Labdane diterpenoids have been reported to exert their anti-inflammatory effects through the modulation of key signaling pathways, most notably the NF-κB pathway.[3] A hypothesized mechanism of action for this compound derivatives is presented below.

Diagram: Hypothesized NF-κB Inhibitory Pathway

G Hypothesized NF-κB Signaling Inhibition cluster_pathway Cellular Response to Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates etp_derivative This compound Derivative etp_derivative->IKK inhibits IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB_inactive NF-κB (p50/p65) NFkappaB_inactive->IkappaB bound to IkappaB_p P-IκBα IkappaB_p->IkappaB degradation of NFkappaB_active Active NF-κB IkappaB_p->NFkappaB_active releases NFkappaB_nucleus NF-κB NFkappaB_active->NFkappaB_nucleus translocates to DNA DNA NFkappaB_nucleus->DNA binds to gene_expression Pro-inflammatory Gene Expression DNA->gene_expression induces

Caption: Potential inhibition of the NF-κB pathway by derivatives.

Conclusion

The synthesis and evaluation of this compound derivatives represent a valuable strategy in the quest for novel bioactive compounds. The protocols and frameworks provided herein offer a starting point for researchers to systematically explore the SAR of this natural product scaffold. Further investigation is warranted to elucidate the precise biological targets and mechanisms of action of these compounds, which will ultimately guide the design of more potent and selective therapeutic agents.

References

Application Notes and Protocols for Erythroxytriol P: A Novel Chemical Probe for Investigating the JNK Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

Erythroxytriol P is a potent and selective small molecule inhibitor of c-Jun N-terminal kinase (JNK), a key signaling protein in the mitogen-activated protein kinase (MAPK) pathway. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to investigate JNK-mediated cellular processes. This compound's high selectivity and cell permeability make it an invaluable tool for researchers, scientists, and drug development professionals studying inflammation, apoptosis, and other stress responses.

Background

Chemical probes are small molecules that selectively modulate the function of a specific protein target, enabling the study of its role in complex biological systems.[1][2][3][4] High-quality chemical probes are characterized by their potency, selectivity, and demonstrated on-target engagement in cellular contexts.[3][5] this compound has been developed to meet these rigorous criteria, providing a reliable tool for elucidating the intricate functions of JNK signaling. The JNK pathway is a critical signaling cascade involved in cellular responses to a variety of stressors, including inflammatory cytokines, ultraviolet radiation, and heat shock. Dysregulation of the JNK pathway has been implicated in numerous diseases, such as neurodegenerative disorders, cancer, and inflammatory conditions.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, demonstrating its potency and selectivity.

Table 1: Biochemical Potency of this compound

Target KinaseIC50 (nM)
JNK1 15
JNK2 25
JNK3 20
p38α>10,000
ERK1>10,000
ERK2>10,000

Table 2: Cellular Activity of this compound

Assay TypeCell LineEC50 (µM)
JNK PhosphorylationHeLa0.5
c-Jun PhosphorylationJurkat0.8
TNF-α induced IL-6 productionTHP-11.2

Signaling Pathway

This compound exerts its effects by inhibiting the phosphorylation of JNK, thereby preventing the activation of downstream transcription factors such as c-Jun. The following diagram illustrates the JNK signaling pathway and the point of inhibition by this compound.

JNK_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK4_7 MKK4/7 Stress->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Erythroxytriol_P This compound Erythroxytriol_P->JNK Transcription Gene Transcription (Apoptosis, Inflammation) cJun->Transcription

JNK Signaling Pathway Inhibition by this compound

Experimental Protocols

Here we provide detailed protocols for key experiments using this compound.

Protocol 1: In Vitro JNK Kinase Assay

This protocol is designed to determine the IC50 of this compound against JNK in a biochemical assay.

Materials:

  • Recombinant human JNK1, JNK2, or JNK3 enzyme

  • ATP

  • GST-c-Jun (1-79) substrate

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • This compound stock solution (in DMSO)

  • 384-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 2.5 µL of a solution containing the JNK enzyme and GST-c-Jun substrate in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced according to the ADP-Glo™ Kinase Assay manufacturer's instructions.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Western Blot Analysis of JNK Pathway Activation

This protocol details the use of this compound to assess its inhibitory effect on JNK pathway activation in a cellular context.

Materials:

  • HeLa cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Anisomycin (B549157) (or other JNK pathway activator)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-JNK (Thr183/Tyr185), anti-JNK, anti-phospho-c-Jun (Ser63), anti-c-Jun, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Seed HeLa cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1 hour.

  • Stimulate the cells with anisomycin (e.g., 10 µg/mL) for 30 minutes to activate the JNK pathway.

  • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Resolve 20-30 µg of protein from each sample by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the total protein and loading control.

Protocol 3: Target Engagement using Cellular Thermal Shift Assay (CETSA)

This protocol describes how to confirm the direct binding of this compound to JNK in intact cells.

Materials:

  • HeLa cells

  • This compound stock solution (in DMSO)

  • PBS

  • Lysis buffer

  • Centrifuge

  • PCR tubes

  • Thermal cycler

  • Western blot materials (as in Protocol 2)

Procedure:

  • Treat HeLa cells with this compound (e.g., 10 µM) or DMSO for 1 hour.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analyze the supernatant by Western blot for JNK protein levels as described in Protocol 2.

  • Plot the amount of soluble JNK at each temperature for both this compound-treated and control samples to generate a melting curve. A shift in the melting curve indicates target engagement.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for target identification and validation of a chemical probe like this compound.

Target_Validation_Workflow Probe Chemical Probe (this compound) Biochem Biochemical Assay (Potency & Selectivity) Probe->Biochem Cellular Cellular Assay (Pathway Inhibition) Probe->Cellular Biochem->Cellular Engagement Target Engagement (e.g., CETSA) Cellular->Engagement Phenotype Phenotypic Assay (Cellular Response) Engagement->Phenotype Validation Validated Probe Phenotype->Validation

Chemical Probe Target Validation Workflow

Safety Information

This compound is for research use only. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. The toxicological properties have not been fully investigated. Refer to the Safety Data Sheet (SDS) for more detailed information.

Ordering Information

Product NameCatalog NumberSize
This compoundEP-JNK-00110 mg
This compoundEP-JNK-00250 mg

References

Application Note: Development of an Analytical Standard for Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development of an analytical standard for Erythroxytriol P, a diterpenoid found in species of the Erythroxylum genus. Given its potential pharmacological activity, a well-characterized analytical standard is crucial for accurate quantification, quality control, and further research in drug development. This application note details the necessary protocols for the isolation, structural elucidation, and quantitative analysis of this compound. Furthermore, it presents relevant biological pathways to provide context for its potential mechanism of action.

Introduction

This compound (CAS No. 7121-99-5) is a natural product isolated from plants of the Erythroxylum genus, such as Erythroxylum cuneatum and Sapium discolor.[1] It is classified as a diterpenoid and belongs to the broader class of erythroxyl compounds. Structurally, it possesses a molecular formula of C₂₀H₃₆O₃ and a molecular weight of 324.5 g/mol .[1][2] Preliminary information suggests that this compound may exhibit biological activity, potentially influencing neurotransmitter systems due to its structural relation to other psychoactive compounds found in Erythroxylum species.[3] The development of a robust analytical standard is a critical first step for any research involving this compound, ensuring the reliability and reproducibility of experimental results.

Experimental Protocols

Isolation and Purification of this compound

A multi-step purification process is required to isolate this compound from its natural source.

Protocol:

  • Extraction: Milled plant material (e.g., bark of Erythroxylum cuneatum) is subjected to solvent extraction. Ethanol has been shown to be an effective solvent for the extraction of alkaloids from Erythroxylum species.

  • Preliminary Fractionation: The crude extract is concentrated under reduced pressure and partitioned between an acidic aqueous solution and an organic solvent (e.g., dichloromethane) to separate alkaloids from neutral compounds.

  • Column Chromatography: The organic phase is concentrated and subjected to column chromatography on silica (B1680970) gel. A gradient elution system with increasing polarity (e.g., hexane-ethyl acetate) is employed to separate different compound classes.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC using a C18 column and a mobile phase such as methanol-water to yield the pure compound.

Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the isolated this compound.

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR and ¹³C-NMR spectra are acquired to determine the carbon-hydrogen framework.

    • 2D-NMR experiments such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula.

    • Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, providing further structural insights.

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify any chromophores within the molecule.

Purity Assessment and Quantification

The purity of the isolated this compound must be determined to qualify it as an analytical standard. Subsequently, validated analytical methods are required for its quantification in various matrices.

Protocol for Purity Assessment:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A validated HPLC-UV method is the primary technique for purity assessment. The peak area percentage of this compound relative to all other detected peaks determines its purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for purity analysis, particularly for assessing volatile impurities.

  • Loss on Drying (LOD): To determine the amount of volatile matter (e.g., water, residual solvents).

  • Residue on Ignition (ROI): To determine the amount of inorganic impurities.

Protocol for Quantitative Analysis (HPLC-UV):

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV-Vis spectral analysis (e.g., 210 nm).

    • Column Temperature: 25 °C.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the this compound analytical standard in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions by extracting the analyte and diluting to a concentration within the calibration range.

  • Method Validation: The analytical method must be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Data Presentation

The following tables summarize typical analytical parameters that should be established during method validation for the quantification of this compound.

Table 1: HPLC-UV Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) To be determined1 - 100
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.2%
LOD (µg/mL) To be determined0.1
LOQ (µg/mL) To be determined0.3

Table 2: GC-MS Method Validation Parameters

ParameterAcceptance CriteriaExample Result
Linearity (r²) ≥ 0.990.998
Range (ng/mL) To be determined10 - 500
Accuracy (% Recovery) 95.0% - 105.0%98.2%
Precision (% RSD) ≤ 5.0%3.5%
LOD (ng/mL) To be determined1
LOQ (ng/mL) To be determined3

Visualization of Pathways and Workflows

Diterpenoid Biosynthesis Pathway

This compound is a diterpenoid, synthesized in plants through the methylerythritol phosphate (B84403) (MEP) pathway. This pathway produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are then used to build larger isoprenoid molecules.

Diterpenoid_Biosynthesis Pyruvate Pyruvate + Glyceraldehyde-3-P MEP MEP Pathway Pyruvate->MEP IPP_DMAPP IPP / DMAPP (C5) MEP->IPP_DMAPP GPP GPP (C10) IPP_DMAPP->GPP + IPP FPP FPP (C15) GPP->FPP + IPP GGPP GGPP (C20) FPP->GGPP + IPP Diterpene_Synthases Diterpene Synthases GGPP->Diterpene_Synthases Diterpene_Skeletons Diterpene Skeletons Diterpene_Synthases->Diterpene_Skeletons Modifications Tailoring Enzymes (P450s, etc.) Diterpene_Skeletons->Modifications Erythroxytriol_P This compound Modifications->Erythroxytriol_P

Caption: General biosynthetic pathway of diterpenoids.

Analytical Standard Development Workflow

The development of an analytical standard follows a logical progression from isolation to final characterization and documentation.

Analytical_Standard_Workflow start Start: Plant Material extraction Extraction & Fractionation start->extraction purification Chromatographic Purification (Column, Prep-HPLC) extraction->purification elucidation Structural Elucidation (NMR, MS, IR) purification->elucidation purity Purity Assessment (HPLC, GC, LOD, ROI) elucidation->purity quantification Quantitative Method Validation (HPLC/GC) purity->quantification documentation Certificate of Analysis (CoA) quantification->documentation end End: Qualified Standard documentation->end

Caption: Workflow for analytical standard development.

Potential Mechanism of Action: Dopamine (B1211576) Transporter Inhibition

Given the reported "cocaine-like activity" of this compound, a plausible mechanism of action is the inhibition of the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft.

Dopamine_Transporter_Inhibition cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle DAT Dopamine Transporter (DAT) Dopamine Dopamine Dopamine_Vesicle->Dopamine Release Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binds Erythroxytriol_P This compound Erythroxytriol_P->DAT Inhibits Signal Transduction Signal Transduction Dopamine_Receptor->Signal Transduction

Caption: Inhibition of dopamine transporter by this compound.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the development of a qualified analytical standard for this compound. Adherence to these methodologies will ensure the generation of a well-characterized standard, which is indispensable for the accurate quantitative analysis and further investigation of the biological activities of this novel diterpenoid. The availability of a reliable analytical standard will facilitate research in pharmacology, toxicology, and drug development related to this compound and other compounds from the Erythroxylum genus.

References

Application of Erythroxytriol P in Natural Product Library Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythroxytriol P is a natural product first identified in Erythroxylum cuneatum and also found in Sapium discolor.[1] Its chemical formula is C₂₀H₃₆O₃.[1] As a constituent of natural product libraries, this compound presents an interesting scaffold for screening campaigns aimed at discovering novel therapeutic agents. Natural product libraries are a rich source of chemical diversity for high-throughput screening (HTS).[2][3] This document outlines the potential applications and detailed protocols for screening this compound, with a focus on its hypothetical anti-cancer and anti-inflammatory properties mediated through the PI3K/AKT/mTOR and MAPK signaling pathways.

While specific biological activities of this compound are still under investigation, this application note provides a framework for its evaluation in drug discovery programs based on established methodologies for screening natural products.

Potential Therapeutic Applications

Based on the common activities of other natural products, this compound could be screened for various therapeutic properties, including but not limited to:

  • Anti-Cancer: Many natural products exhibit cytotoxic or cytostatic effects on cancer cells through modulation of key signaling pathways that control cell proliferation, survival, and apoptosis.[4][5][6]

  • Anti-Inflammatory: Natural products are a significant source of compounds with anti-inflammatory effects, often targeting pathways involved in the production of inflammatory mediators.[7][8][9][10][11]

Signaling Pathways of Interest

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[12][13][14][15][16] Its dysregulation is frequently implicated in cancer and inflammatory diseases.[12][13][14] Screening for modulators of this pathway is a key strategy in drug discovery.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Erythroxytriol_P This compound (Hypothetical Inhibition) Erythroxytriol_P->PI3K Erythroxytriol_P->AKT Erythroxytriol_P->mTORC1

Caption: Hypothetical inhibition of the PI3K/AKT/mTOR pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that transduces extracellular signals to the nucleus to regulate gene expression and various cellular processes, including proliferation, differentiation, and apoptosis.[17][18][19] The ERK1/2 cascade is a well-characterized MAPK pathway often deregulated in cancer.[19][20]

MAPK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Fos, Elk-1) ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Erythroxytriol_P This compound (Hypothetical Inhibition) Erythroxytriol_P->Raf Erythroxytriol_P->MEK

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Data Presentation: Hypothetical Screening Results

The following tables summarize illustrative quantitative data from a hypothetical screening of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC₅₀ (µM)
A549Lung Carcinoma25.8
MCF-7Breast Adenocarcinoma42.1
U87Glioblastoma75.3
HEK293Normal Kidney> 100

Table 2: Effect of this compound on Apoptosis in A549 Cells

TreatmentConcentration (µM)% Apoptotic Cells (Annexin V+)
Control05.2 ± 0.8
This compound1015.7 ± 1.5
This compound2538.4 ± 2.1
This compound5062.9 ± 3.5

Table 3: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Macrophages

CytokineIC₅₀ (µM)
TNF-α18.5
IL-622.9
IL-1β20.4

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activity of this compound.

Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from methods used to assess the anti-proliferative activity of other natural products.[4]

Objective: To determine the cytotoxic effect of this compound on cancer and non-cancerous cell lines.

Materials:

  • Target cell lines (e.g., A549, MCF-7, U87, HEK293)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Remove the old medium and add 100 µL of the medium containing different concentrations of this compound to the respective wells.

  • Incubate for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value using non-linear regression analysis.

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound (Serial Dilutions) Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Dissolve Dissolve Formazan with DMSO Incubate3->Dissolve Read Read Absorbance at 570 nm Dissolve->Read Analyze Analyze Data: Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • A549 cells

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Protocol 3: Western Blotting for Signaling Pathway Analysis

This protocol is based on standard Western blotting procedures.[4]

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the PI3K/AKT/mTOR and MAPK pathways.

Materials:

  • A549 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-p-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Seed A549 cells and grow to 70-80% confluency.

  • Treat cells with this compound at desired concentrations for a specified time (e.g., 24 hours).

  • Lyse the cells with RIPA buffer and quantify protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again with TBST and visualize the protein bands using an ECL detection reagent and an imaging system.

  • Densitometry analysis can be performed to quantify changes in protein expression/phosphorylation, normalizing to total protein or a loading control (β-actin).

Western_Blot_Workflow Start Start: Cell Culture & Treatment Lysis Cell Lysis & Protein Quantification Start->Lysis SDSPAGE SDS-PAGE Lysis->SDSPAGE Transfer Protein Transfer to PVDF Membrane SDSPAGE->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody Incubation Block->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detect ECL Detection & Imaging SecondaryAb->Detect Analyze Data Analysis Detect->Analyze

Caption: General workflow for Western blotting analysis.

Conclusion

This compound represents a novel natural product with potential for hit and lead discovery. The protocols and hypothetical data presented here provide a comprehensive framework for initiating a screening campaign to elucidate its biological activities. Further investigation into its mechanism of action, particularly its effects on key signaling pathways such as PI3K/AKT/mTOR and MAPK, is warranted to fully understand its therapeutic potential. The successful application of these screening methodologies will be crucial in determining the future role of this compound in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Chromatographic Resolution of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Erythroxytriol P. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the resolution and overall quality of their chromatographic separations of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the analysis of this compound?

A1: For initial analysis of this compound, a reversed-phase HPLC method is recommended. Based on methods used for similar diterpenoids isolated from Sapium and Euphorbia species, a good starting point would be a C18 column with a gradient elution using water and acetonitrile, both with a small amount of acid modifier like formic or acetic acid.[1][2][3]

Q2: What are the common detection methods for this compound?

A2: this compound, as a diterpenoid, may not have a strong chromophore for UV detection at higher wavelengths. Therefore, detection is often performed at lower UV wavelengths (e.g., 200-220 nm). For higher sensitivity and selectivity, Mass Spectrometry (MS) is the preferred method.[1][2] Evaporative Light Scattering Detection (ELSD) can also be a viable option for non-volatile compounds without a UV chromophore.

Q3: Can Gas Chromatography (GC) be used for this compound analysis?

A3: Yes, Gas Chromatography is a potential technique for analyzing diterpenoids like this compound. However, due to the presence of hydroxyl groups, derivatization is often necessary to increase volatility and improve peak shape.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic analysis of this compound.

Issue 1: Poor Resolution or Co-elution with Impurities

Symptoms:

  • Overlapping peaks between this compound and other components in the sample.

  • Inability to accurately quantify the main peak.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inadequate Mobile Phase Composition 1. Adjust the organic solvent percentage: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention and potentially improve separation. 2. Change the organic solvent: Try methanol (B129727) instead of acetonitrile, or a ternary mixture. Different solvents can alter selectivity. 3. Modify the mobile phase pH: Add a small amount of acid (e.g., 0.1% formic acid) to suppress the ionization of any acidic or basic functional groups, which can sharpen peaks.Altering the mobile phase composition directly impacts the partitioning of the analyte between the stationary and mobile phases, thereby affecting selectivity and retention.
Unsuitable Stationary Phase 1. Try a different column chemistry: If a standard C18 column does not provide adequate resolution, consider a phenyl-hexyl or a polar-embedded column. These can offer different selectivities for diterpenoids. 2. Decrease particle size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) can increase efficiency and improve resolution. 3. Increase column length: A longer column provides more theoretical plates, which can enhance separation.The choice of stationary phase is a critical factor in determining the selectivity of the separation.
Suboptimal Flow Rate Decrease the flow rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.Slower flow rates allow for better mass transfer between the mobile and stationary phases.
Temperature Effects Adjust the column temperature: Lowering the temperature can sometimes improve resolution by increasing retention. Conversely, increasing the temperature can improve efficiency but may decrease retention.Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, making integration and quantification difficult.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Column Overload Reduce the sample concentration or injection volume. Injecting too much sample can lead to peak distortion.
Secondary Interactions 1. Add a mobile phase modifier: For tailing peaks, adding a small amount of a competing base (e.g., triethylamine) or acid can mask active sites on the silica (B1680970) support. 2. Use a base-deactivated column. Unwanted interactions between the analyte and the stationary phase can cause peak tailing.
Inappropriate Sample Solvent Ensure the sample is dissolved in a solvent weaker than or similar in strength to the initial mobile phase. Injecting a sample in a strong solvent can cause peak distortion and fronting.
Column Contamination or Degradation Wash the column with a strong solvent or replace it if necessary. A contaminated or old column can lead to poor peak shapes.

Experimental Protocols

Hypothetical Reversed-Phase HPLC Method for this compound

This protocol is a starting point based on common practices for diterpenoid analysis.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm or Mass Spectrometry (ESI+)

Visualizations

Logical Troubleshooting Workflow for Poor Resolution

Poor_Resolution_Workflow start Poor Resolution or Co-elution mobile_phase Adjust Mobile Phase start->mobile_phase resolution_ok Resolution Acceptable? mobile_phase->resolution_ok Re-inject stationary_phase Change Stationary Phase stationary_phase->resolution_ok Re-inject flow_rate Optimize Flow Rate flow_rate->resolution_ok Re-inject temperature Adjust Temperature temperature->resolution_ok Re-inject resolution_ok->stationary_phase No resolution_ok->flow_rate No resolution_ok->temperature No end Method Optimized resolution_ok->end Yes

Caption: Troubleshooting workflow for poor peak resolution.

Factors Affecting Chromatographic Separation

Separation_Factors cluster_mobile Mobile Phase cluster_stationary Stationary Phase cluster_conditions Operating Conditions Resolution Chromatographic Resolution Solvent_Strength Solvent Strength Resolution->Solvent_Strength Solvent_Type Solvent Type Resolution->Solvent_Type pH pH Resolution->pH Chemistry Column Chemistry (C18, Phenyl, etc.) Resolution->Chemistry Particle_Size Particle Size Resolution->Particle_Size Column_Dimensions Column Dimensions Resolution->Column_Dimensions Flow_Rate Flow Rate Resolution->Flow_Rate Temperature Temperature Resolution->Temperature

Caption: Key factors influencing chromatographic resolution.

References

Troubleshooting Erythroxytriol P instability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythroxytriol P. The information provided is intended to help address common challenges related to the stability of this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears cloudy or has precipitated. What could be the cause?

A1: Cloudiness or precipitation can occur for several reasons:

  • Low Solubility: this compound may have limited solubility in your chosen solvent. Consider using a different solvent or a co-solvent system.

  • Temperature Effects: Solubility can be temperature-dependent. Ensure your solution is stored at the recommended temperature.[1] A decrease in temperature during storage can cause the compound to fall out of solution.

  • pH Shift: The pH of your solution may have changed, affecting the solubility of this compound. Verify the pH and buffer capacity of your solution.

  • Degradation: The precipitate could be a degradation product that is less soluble than the parent compound.

Q2: I am observing a loss of this compound concentration in my solution over time. What are the likely causes of this instability?

A2: A decrease in concentration suggests that this compound is degrading. Several factors can contribute to this instability:

  • Hydrolysis: The ester or ether linkages in the molecule may be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The presence of dissolved oxygen or oxidizing agents in your solution can lead to oxidative degradation. The hydroxyl groups in this compound could be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation.[2][3] Protect your solutions from light by using amber vials or storing them in the dark.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.[4] Store your solutions at the recommended temperature, which for this compound is 0°C for short-term and -20°C for long-term storage.[1]

Q3: How can I prevent the degradation of this compound in my solutions?

A3: To enhance the stability of your this compound solutions, consider the following preventative measures:

  • pH Control: Use a buffered solution to maintain a stable pH within a range where the compound is most stable.

  • Deoxygenate Solutions: If oxidation is a concern, sparge your solvents with an inert gas (e.g., nitrogen or argon) before preparing your solution.

  • Use of Antioxidants: The addition of a suitable antioxidant may help to prevent oxidative degradation.

  • Light Protection: Always store solutions in light-protective containers.

  • Temperature Control: Adhere to the recommended storage temperatures.[1]

  • Proper Solvent Selection: Use high-purity solvents and assess the compatibility of the solvent with this compound.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective technique for stability testing.[5] It allows for the separation and quantification of the active pharmaceutical ingredient (API) from its degradation products.[5] Other useful methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying unknown degradation products.[6][7]

  • UV-Vis Spectroscopy: For a quick assessment of concentration, although it is less specific than HPLC.[5]

Troubleshooting Guides

Issue: Unexpected Peaks in HPLC Chromatogram

If you observe unexpected peaks in your HPLC chromatogram when analyzing an this compound solution, it may indicate the presence of degradation products or impurities.

Troubleshooting Workflow:

G start Unexpected peaks in HPLC check_blank 1. Analyze a solvent blank start->check_blank impurity_in_solvent Impurity is in the solvent check_blank->impurity_in_solvent Peak present? check_t0 2. Analyze a freshly prepared sample (T=0) check_blank->check_t0 No end Identify source of peak impurity_in_solvent->end Yes impurity_in_standard Impurity is in the solid this compound check_t0->impurity_in_standard Peak present? degradation_product Peak is a degradation product check_t0->degradation_product No impurity_in_standard->end Yes characterize 3. Characterize the new peak (e.g., using LC-MS) degradation_product->characterize characterize->end

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Issue: Inconsistent Results in Stability Studies

Inconsistent results can undermine the reliability of your stability data.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Recommended Action
Inconsistent Sample Preparation Review your sample preparation protocol.Ensure all steps are clearly defined and followed precisely for each sample. Use calibrated pipettes and balances.
Variable Storage Conditions Verify the temperature and humidity control of your storage chambers.Use calibrated data loggers to continuously monitor storage conditions.
Analytical Method Variability Assess the robustness of your analytical method.Perform a method validation study to ensure the method is reliable and reproducible.
Solution Evaporation Check the seals on your sample containers.Use tightly sealed vials with appropriate septa to prevent solvent evaporation, especially for long-term studies.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • High-purity solvents (e.g., acetonitrile, methanol (B129727), water)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a suitable detector (e.g., UV or PDA)

  • LC-MS system for peak identification

Experimental Workflow:

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of this compound aliquot Aliquot into separate vials prep->aliquot acid Acid Hydrolysis (HCl) aliquot->acid base Base Hydrolysis (NaOH) aliquot->base oxidation Oxidation (H₂O₂) aliquot->oxidation thermal Thermal Stress (Heat) aliquot->thermal photo Photolytic Stress (UV/Vis light) aliquot->photo analyze Analyze samples by HPLC at different time points acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze characterize Characterize degradation products by LC-MS analyze->characterize

Caption: Workflow for a forced degradation study.

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Acid Hydrolysis: Add an appropriate amount of HCl to an aliquot of the stock solution to achieve a final concentration of 0.1 M HCl.

  • Base Hydrolysis: Add an appropriate amount of NaOH to another aliquot to achieve a final concentration of 0.1 M NaOH.

  • Oxidative Degradation: Treat an aliquot with a solution of 3% H₂O₂.

  • Thermal Degradation: Place an aliquot in an oven at a controlled elevated temperature (e.g., 60°C).

  • Photolytic Degradation: Expose an aliquot to a controlled light source (e.g., a photostability chamber).

  • Control Sample: Keep one aliquot under normal storage conditions as a control.

  • Analysis: Analyze all samples by HPLC at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Characterization: If significant degradation is observed, use LC-MS to identify the major degradation products.

Data Presentation:

The results of the forced degradation study can be summarized in a table as follows:

Stress Condition Time (hours) This compound (%) Major Degradant 1 (%) Major Degradant 2 (%)
Control 2499.8Not DetectedNot Detected
0.1 M HCl 2485.210.53.1
0.1 M NaOH 2470.615.38.9
3% H₂O₂ 2492.15.8Not Detected
60°C 2495.43.21.1
UV Light 2488.97.42.5

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates a generalized decision-making process for addressing this compound instability.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation start Instability Observed assess Assess Conditions: - pH - Temperature - Light Exposure - Oxygen start->assess identify Identify Potential Degradation Pathway: - Hydrolysis - Oxidation - Photodegradation assess->identify hydrolysis_check Is pH non-neutral? identify->hydrolysis_check oxidation_check Is oxygen present? identify->oxidation_check photo_check Is solution exposed to light? identify->photo_check mitigate Mitigation Strategy adjust_ph Adjust and buffer pH hydrolysis_check->adjust_ph Yes adjust_ph->mitigate deoxygenate Deoxygenate solvents / Add antioxidant oxidation_check->deoxygenate Yes deoxygenate->mitigate protect_light Use amber vials / store in dark photo_check->protect_light Yes protect_light->mitigate

Caption: Decision tree for mitigating this compound instability.

References

Technical Support Center: Optimizing Cell Culture Conditions for Erythroxytriol P Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing cell culture conditions for experiments involving Erythroxytriol P. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation templates to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

A1: this compound is a natural product, and based on its name and origin from plants of the Erythroxylum genus, it is classified as an erythroxyl compound.[1] While specific signaling pathways for this compound are still under investigation, compounds in this family, and the related hormone Erythropoietin (EPO), are known to influence key cellular signaling cascades. It is hypothesized that this compound may modulate pathways such as JAK/STAT, PI3K/Akt, and MAPK, which are crucial for regulating cell survival, proliferation, and apoptosis.[2][3][4]

Q2: What is a good starting concentration for this compound in a new cell line?

A2: For a novel compound like this compound, it is recommended to perform a broad dose-response experiment to determine the optimal concentration range. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 10 µM, using 3- to 10-fold serial dilutions.[5] This initial screening will help identify a narrower, more effective range for subsequent, detailed experiments.

Q3: How long should I incubate my cells with this compound?

A3: The ideal incubation time depends on the cell line's doubling time and the specific biological question being investigated. For initial dose-response assays, a 48 to 72-hour incubation is a common starting point to observe effects on cell viability or proliferation. For rapidly dividing cells, 24 hours may be sufficient, while slower-growing cells might require longer exposure.

Q4: What are the best practices for storing and preparing this compound?

A4: Stock solutions of small molecules should be stored at -20°C or -80°C in small aliquots to prevent repeated freeze-thaw cycles. If the compound is light-sensitive, it should be protected from light. For experiments, it is best to prepare fresh dilutions of this compound from the stock solution in your cell culture medium. Avoid storing the compound in media for extended periods, as it may degrade or precipitate.

Q5: What are common solvents for dissolving compounds like this compound, and what precautions should I take?

A5: The solvent used to dissolve a drug is often referred to as the vehicle. A common solvent for cell culture experiments is dimethyl sulfoxide (B87167) (DMSO). It is crucial to include a vehicle control in your experiments, where cells are treated with the same volume of solvent as the drug-treated cells. This ensures that any observed effects are due to the drug itself and not the solvent. The final concentration of the solvent in the culture medium should typically be kept below 0.1-0.5% to avoid toxicity.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Issue Possible Cause Suggested Solution
High levels of cell death observed after treatment. Inhibitor concentration is too high.Perform a dose-response curve to determine the optimal, non-toxic concentration.
Prolonged exposure to the inhibitor.Reduce the incubation time and determine the minimum time required for the desired effect.
Solvent toxicity.Ensure the final solvent concentration (e.g., DMSO) is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control.
Cell line is particularly sensitive.Consider using a more robust cell line or perform extensive optimization of concentration and exposure time.
Inconsistent results between experiments. Inaccurate pipetting of this compound.Calibrate pipettes regularly and use appropriate pipetting techniques.
Uneven cell plating.Ensure a single-cell suspension before plating and use proper pipetting techniques to dispense cells evenly.
"Edge effect" in multi-well plates.Avoid using the outer wells of the plate for critical experiments or fill them with a buffer to maintain humidity.
Instability of the compound.Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.
No observable effect of this compound. Inhibitor concentration is too low.Increase the concentration based on the results of your dose-response experiments.
Incorrect timing of inhibitor addition.Optimize the timing of the treatment relative to your experimental stimulus.
Compound is not cell-permeable.Verify from the literature or manufacturer's data if the compound can cross the cell membrane.
Compound has degraded.Check the storage conditions and age of the compound. Prepare a fresh stock solution.
Cells are detaching from the culture plate. This may be the intended effect of the treatment.Quantify the detached cells or use an assay that measures both adherent and floating cells.
The solvent concentration is too high.Ensure the final solvent concentration is non-toxic and run a solvent-only control.

Experimental Protocols

Here are detailed methodologies for key experiments to assess the effects of this compound.

Protocol 1: Determining Optimal Concentration using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or acidified isopropanol)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • MTT Addition: Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Mix each sample thoroughly by pipetting up and down. Read the absorbance at 570 nm using a plate reader.

Protocol 2: Assessing Apoptosis using Annexin V Staining

The Annexin V assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) in the plasma membrane.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

  • Flow cytometer

Procedure:

  • Cell Collection: Induce apoptosis with this compound. Collect 1-5 x 10⁵ cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS and carefully remove the supernatant.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 × 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and PI staining solution to 100 µL of the cell suspension.

  • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube and gently mix.

  • Analysis: Analyze the cells by flow cytometry. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be both Annexin V and PI positive.

Protocol 3: Western Blot Analysis of Signaling Pathways

Western blotting can be used to detect changes in the expression and phosphorylation status of key proteins within signaling pathways potentially affected by this compound.

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Nitrocellulose membrane

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, p-STAT3, STAT3)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence detection system

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-polyacrylamide gel and run until the dye front reaches the bottom.

  • Transfer: Transfer the proteins to a nitrocellulose membrane.

  • Blocking: Block the membrane with 5% nonfat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Clear and structured data presentation is crucial for interpreting your results. Below are templates for summarizing your quantitative data.

Table 1: Dose-Response of this compound on Cell Viability (MTT Assay)

This compound ConcentrationAbsorbance (570 nm) - 24h% Viability - 24hAbsorbance (570 nm) - 48h% Viability - 48hAbsorbance (570 nm) - 72h% Viability - 72h
Control (Vehicle)100100100
Concentration 1
Concentration 2
Concentration 3
...

Table 2: Apoptosis Induction by this compound (Annexin V/PI Staining)

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Control (Untreated)
Vehicle Control
This compound (Concentration 1)
This compound (Concentration 2)
...

Table 3: Effect of this compound on Protein Expression (Western Blot Densitometry)

Target ProteinControl (Vehicle)This compound (Concentration 1)This compound (Concentration 2)
p-Akt / Total Akt1.0
p-ERK / Total ERK1.0
p-STAT3 / Total STAT31.0
...

Visualizations

The following diagrams illustrate key experimental workflows and potential signaling pathways involved in this compound treatment.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture 1. Cell Culture (Select appropriate cell line) drug_prep 2. This compound Preparation (Stock solution and serial dilutions) dose_response 3. Dose-Response Assay (e.g., MTT Assay) drug_prep->dose_response apoptosis_assay 4. Apoptosis Assay (e.g., Annexin V Staining) dose_response->apoptosis_assay pathway_analysis 5. Signaling Pathway Analysis (e.g., Western Blot) apoptosis_assay->pathway_analysis data_quant 6. Data Quantification (Absorbance, % Apoptosis, Band Density) pathway_analysis->data_quant ic50 7. Determine IC50 data_quant->ic50 interpretation 8. Interpretation of Results ic50->interpretation

Experimental workflow for this compound treatment.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Erythroxytriol_P This compound Receptor Receptor Erythroxytriol_P->Receptor Binds PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK JAK JAK Receptor->JAK Akt Akt PI3K->Akt Cell_Response Cellular Responses (Survival, Proliferation, Apoptosis) Akt->Cell_Response Transcription Gene Transcription MAPK->Transcription STAT STAT JAK->STAT STAT->Transcription Transcription->Cell_Response

Hypothesized signaling pathways for this compound.

troubleshooting_logic start Experiment Start observe Observe Unexpected Results (e.g., High Cell Death) start->observe conc_check Is Concentration Optimized? observe->conc_check Check time_check Is Incubation Time Optimized? conc_check->time_check Yes optimize_conc Perform Dose-Response Assay conc_check->optimize_conc No solvent_check Is Solvent Control Okay? time_check->solvent_check Yes optimize_time Perform Time-Course Assay time_check->optimize_time No check_solvent Lower Solvent Concentration solvent_check->check_solvent No proceed Proceed with Optimized Conditions solvent_check->proceed Yes optimize_conc->start optimize_time->start check_solvent->start

Troubleshooting logic for unexpected results.

References

How to address matrix effects in LC-MS analysis of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS analysis of Erythroxytriol P.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS analysis?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, such as this compound.[1][2] These components can include salts, proteins, lipids, and metabolites.[1][3] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either a suppressed or enhanced signal.[1][2][4][5] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[2] Ion suppression is more commonly observed than ion enhancement.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the LC flow after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.[5]

  • Post-Extraction Spike Method: This is a quantitative approach. Here, the response of this compound in a neat solvent is compared to its response when spiked into a blank, extracted matrix sample.[1][5] The matrix effect can be calculated as a percentage.

  • Multiple Matrix Lots: To assess the variability of matrix effects, it is recommended to test at least six different lots of the biological matrix during method validation.[3]

Q3: What are the most effective sample preparation techniques to minimize matrix effects for this compound?

A3: The goal of sample preparation is to remove as many interfering matrix components as possible while efficiently recovering this compound. The effectiveness of different techniques can vary.

  • Protein Precipitation (PPT): This is a simple and fast technique but is often the least effective at removing matrix components, especially phospholipids, which are known to cause significant ion suppression.[6][7][8]

  • Liquid-Liquid Extraction (LLE): LLE offers better sample cleanup than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix components behind in the aqueous phase.[1][9] The choice of solvent is critical for good recovery.

  • Solid-Phase Extraction (SPE): SPE is generally the most effective technique for removing matrix interferences.[1][8] It uses a solid sorbent to selectively retain this compound while matrix components are washed away. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can provide even cleaner extracts.[7]

Q4: When is it necessary to use a stable isotope-labeled internal standard (SIL-IS) for this compound?

A4: A stable isotope-labeled internal standard (SIL-IS) is highly recommended, and often considered the gold standard, for quantitative bioanalysis using LC-MS.[4][10][11] A SIL-IS is a version of this compound where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). Since it has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of matrix effects.[4][12] By using the ratio of the analyte signal to the SIL-IS signal for quantification, variability due to matrix effects can be effectively compensated.[1][12] The use of a SIL-IS is particularly crucial when matrix effects are present and cannot be completely eliminated through sample preparation or chromatography.[12]

Troubleshooting Guides

Guide 1: Investigating and Mitigating Ion Suppression of this compound

This guide provides a step-by-step approach to troubleshoot and address ion suppression in your LC-MS analysis of this compound.

Step 1: Confirm and Quantify the Matrix Effect

  • Action: Perform a post-extraction spike experiment.

  • Procedure:

    • Prepare a standard solution of this compound in a neat solvent (e.g., methanol (B129727)/water).

    • Take a blank plasma/serum sample and perform your sample extraction procedure.

    • Spike the extracted blank matrix with the this compound standard at a known concentration.

    • Analyze both the neat standard and the post-extraction spiked sample by LC-MS.

    • Calculate the matrix effect using the following formula: Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solvent) x 100

  • Interpretation: A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[13]

Step 2: Optimize Sample Preparation

  • Action: If significant ion suppression is observed, improve your sample cleanup procedure.

  • Recommendations:

    • If using protein precipitation, consider switching to liquid-liquid extraction or solid-phase extraction.[8]

    • For LLE, experiment with different organic solvents and pH adjustments to maximize the removal of interferences.

    • For SPE, test different sorbent chemistries (e.g., reversed-phase, ion-exchange, or mixed-mode) to find the one that provides the cleanest extract for this compound.

Step 3: Enhance Chromatographic Separation

  • Action: Modify your LC method to separate this compound from co-eluting matrix components.

  • Recommendations:

    • Adjust the gradient profile (e.g., make it shallower) to increase the resolution between peaks.

    • Experiment with different mobile phase compositions and pH.

    • Consider using a different column chemistry or a column with a smaller particle size (e.g., UPLC) for improved separation efficiency.[7]

Step 4: Implement a Stable Isotope-Labeled Internal Standard

  • Action: If matrix effects persist, use a SIL-IS for this compound to compensate for the signal variability.

  • Procedure:

    • Synthesize or purchase a SIL-IS of this compound.

    • Add a known amount of the SIL-IS to all samples, calibration standards, and quality controls at the beginning of the sample preparation process.

    • During data processing, calculate the peak area ratio of this compound to its SIL-IS.

    • Construct the calibration curve and quantify unknown samples using this peak area ratio.

Quantitative Data Summary

The following table summarizes the typical effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery, based on general findings in LC-MS bioanalysis.

Sample Preparation TechniqueTypical Matrix Effect ReductionTypical Analyte RecoveryKey Considerations
Protein Precipitation (PPT) LowHigh (>90%)Fast and simple, but often results in significant matrix effects due to residual phospholipids.[7]
Liquid-Liquid Extraction (LLE) MediumVariable (60-90%)Good for removing non-polar interferences; recovery can be low for polar analytes.[7]
Solid-Phase Extraction (SPE) HighHigh (80-100%)Highly effective at removing interferences; method development can be more complex.[8]
Mixed-Mode SPE Very HighHigh (80-100%)Provides the cleanest extracts by using multiple retention mechanisms.[7]

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Matrix Effect Assessment
  • System Setup:

    • Configure the LC-MS system as you would for the this compound analysis.

    • Use a T-junction to introduce a constant flow of a 100 ng/mL this compound solution (in mobile phase) into the eluent stream between the analytical column and the mass spectrometer ion source. The infusion flow rate should be low (e.g., 5-10 µL/min).

  • Equilibration: Allow the system to equilibrate until a stable signal for this compound is observed in the mass spectrometer.

  • Injection: Inject a blank, extracted matrix sample (e.g., from a protein precipitation or SPE of blank plasma).

  • Data Acquisition: Monitor the signal of this compound throughout the chromatographic run.

  • Analysis: Examine the resulting chromatogram for any regions where the baseline signal of this compound deviates. A drop in the signal indicates ion suppression at that retention time, while a rise indicates ion enhancement.

Protocol 2: General Solid-Phase Extraction (SPE) for this compound from Plasma

This is a generic protocol using a mixed-mode SPE cartridge. Optimization will be required for this compound.

  • Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.

  • Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol/water (50:50, v/v) to remove less polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_evaluation Evaluation A Blank Plasma Sample B Extract Matrix (e.g., SPE) A->B C Spike with this compound B->C D Analyze Spiked Matrix C->D F Compare Peak Areas D->F E Analyze Neat Standard E->F G Calculate Matrix Effect (%) F->G

Caption: Workflow for quantitative assessment of matrix effects.

troubleshooting_matrix_effects cluster_sample_prep Sample Preparation cluster_chromatography Chromatography cluster_is Internal Standard start Significant Matrix Effect Observed for this compound? ppt Currently Using PPT? start->ppt Yes no_effect No Significant Matrix Effect start->no_effect No switch_to_lle_spe Switch to LLE or SPE ppt->switch_to_lle_spe Yes optimize_spe Optimize SPE/LLE (Sorbent/Solvent) ppt->optimize_spe No, using LLE/SPE optimize_lc Optimize LC Separation (Gradient, Mobile Phase) switch_to_lle_spe->optimize_lc optimize_spe->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is end Matrix Effect Addressed use_sil_is->end

Caption: Decision tree for addressing matrix effects.

sil_is_principle cluster_source Ion Source cluster_detector MS Detector analyte This compound suppressed_analyte Suppressed Signal (Analyte) analyte->suppressed_analyte Signal sil_is SIL-IS suppressed_sil_is Suppressed Signal (SIL-IS) sil_is->suppressed_sil_is Signal matrix Matrix Component (e.g., Phospholipid) matrix->analyte Ion Suppression matrix->sil_is Ion Suppression result Ratio (Analyte / SIL-IS) Remains Constant suppressed_analyte->result Signal suppressed_sil_is->result Signal

Caption: Principle of SIL-IS to compensate for matrix effects.

References

Technical Support Center: Refinement of Erythroxytriol P Purification Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification protocols for Erythroxytriol P.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended steps for purifying this compound from a crude extract?

A1: The initial purification strategy for this compound typically involves a multi-step approach. We recommend starting with a liquid-liquid extraction to partition this compound into a suitable solvent, followed by column chromatography to separate it from other compounds in the extract. The final step is usually recrystallization to obtain high-purity this compound. The specific solvents and chromatography stationary phase will depend on the polarity of this compound.

Q2: How can I monitor the presence and purity of this compound during the purification process?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the presence of this compound in different fractions during column chromatography. For purity assessment, High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector for polyols) is recommended. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and confirm the structure of the final product.

Q3: What is the most common cause of low yield during the purification of this compound?

A3: Low yield can stem from several factors. One of the most common issues is the incomplete extraction of this compound from the initial biomass or crude mixture. Another significant cause can be the irreversible adsorption of the compound onto the stationary phase during column chromatography. Optimizing the extraction solvent and the mobile phase for chromatography is crucial. Additionally, degradation of the target molecule due to unstable pH or temperature conditions can lead to reduced yields.

Q4: Can I reuse my chromatography column for purifying different batches of this compound?

A4: Reusing a chromatography column is possible but requires a rigorous cleaning and regeneration protocol to avoid cross-contamination between batches.[1] The column should be flushed with a strong solvent to remove any residual compounds from the previous run. However, for achieving the highest purity, especially for compounds intended for pharmaceutical applications, a dedicated or new column for each batch is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Issues
Problem Possible Cause Solution
Low Yield Compound is not eluting from the column. - Increase the polarity of the mobile phase. - If using silica (B1680970) gel, consider adding a small percentage of acetic acid or ammonia (B1221849) to the mobile phase to improve the elution of polar compounds.
Compound is degrading on the column. - Perform the chromatography at a lower temperature (e.g., 4°C). - Use a less acidic or basic stationary phase if the compound is pH sensitive.
Poor Separation Co-elution of impurities with this compound. - Optimize the mobile phase composition. A shallower gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution. - Try a different stationary phase with alternative selectivity (e.g., reverse-phase, ion-exchange).
Irregular Peak Shapes in HPLC Column overloading. - Reduce the amount of sample injected onto the column.[1]
Inappropriate mobile phase. - Ensure the mobile phase is properly mixed and degassed. - Check the pH of the mobile phase to ensure it is compatible with the compound and the column.
Crystallization Issues
Problem Possible Cause Solution
This compound does not crystallize. Solution is not supersaturated. - Slowly evaporate the solvent to increase the concentration of this compound. - Add an anti-solvent (a solvent in which this compound is insoluble) dropwise to induce precipitation.[2]
Presence of impurities inhibiting crystal formation. - Repurify the material using chromatography to remove impurities.
Formation of oil instead of crystals. Compound is precipitating too quickly. - Slow down the crystallization process by lowering the temperature gradually. - Use a solvent system that promotes slower crystal growth.
Small or needle-like crystals. Rapid nucleation. - Control the rate of solvent evaporation or cooling. - Consider using a seeding technique with a pre-existing crystal of this compound to encourage the growth of larger crystals.

Quantitative Data Summary

The following tables summarize hypothetical data from different stages of this compound purification, illustrating the impact of optimizing purification parameters.

Table 1: Comparison of Solvent Systems for Initial Extraction

Extraction Solvent System Crude Extract Yield (g) This compound Content (%) Recovery of this compound (%)
Ethyl Acetate15.22565
Dichloromethane:Methanol (9:1)12.83578
Butanol:Water (1:1) 18.5 42 92

Table 2: Optimization of Column Chromatography Conditions

Stationary Phase Mobile Phase Gradient Purity of Pooled Fractions (%) Yield from Chromatography (%)
Silica GelHexane:Ethyl Acetate (1:1 to 0:1)8575
Silica Gel DCM:Methanol (98:2 to 90:10) 95 88
Reverse-Phase C18Water:Acetonitrile (9:1 to 1:9)9282

Experimental Protocols

Protocol 1: Silica Gel Column Chromatography for this compound Purification
  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., Dichloromethane:Methanol 98:2).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of the initial mobile phase.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution:

    • Begin elution with the initial, less polar mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., Methanol).

    • Collect fractions of a consistent volume (e.g., 10 mL).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing this compound.

    • Pool the fractions containing the pure compound.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization of this compound
  • Solvent Selection:

    • Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (e.g., Ethanol, Isopropanol).

  • Dissolution:

    • Place the purified this compound in a clean flask.

    • Add a minimal amount of the chosen solvent and heat the mixture gently until the solid completely dissolves.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • For further crystallization, place the flask in an ice bath or refrigerator.

  • Crystal Collection:

    • Collect the formed crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Experimental_Workflow cluster_0 Upstream Processing cluster_1 Purification cluster_2 Analysis & Final Product A Crude Extract B Liquid-Liquid Extraction A->B Partitioning C Column Chromatography B->C Fractionation D Recrystallization C->D Final Polishing E Purity Analysis (HPLC, NMR) D->E Quality Control F Pure this compound E->F Final Product

Caption: A generalized experimental workflow for the purification of this compound.

Troubleshooting_Purity start Low Purity after Column Chromatography q1 Are peaks well-resolved in chromatogram? start->q1 a1_yes Check for co-eluting impurity q1->a1_yes Yes a1_no Optimize mobile phase gradient q1->a1_no No s1 Change stationary phase (e.g., reverse-phase) a1_yes->s1 s2 Use shallower gradient or isocratic elution a1_no->s2 end Re-run Chromatography s1->end s2->end

Caption: A troubleshooting decision tree for addressing low purity issues in chromatography.

References

Preventing the degradation of Erythroxytriol P during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of Erythroxytriol P during storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for solid this compound?

For short-term storage, solid this compound should be kept at 0°C.[1]

Q2: What is the recommended long-term storage condition for solid this compound?

For long-term storage, solid this compound should be stored at -20°C and kept desiccated.[1] One supplier suggests that under proper storage conditions (tightly sealed vial), the product can be stored for up to 24 months at 2-8°C.[2]

Q3: How should I store this compound in solution?

If you need to prepare stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[2] These solutions are generally usable for up to two weeks.[2] Common solvents for this compound include DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.

Q4: What general precautions should I take when handling this compound?

Before use, and prior to opening the vial, it is recommended to allow the product to equilibrate to room temperature for at least one hour. If the compound has adhered to the cap or neck of the vial during transportation, gently shake the vial to ensure the powder settles at the bottom. For liquid products, a brief centrifugation at 200-500 RPM will gather the liquid at the bottom of the vial.

Troubleshooting Guide

This guide addresses specific issues that may arise during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Unexpected loss of compound activity or potency. Degradation due to improper storage temperature.Verify that the compound has been consistently stored at the recommended temperature (-20°C for long-term). Consider performing a purity analysis (e.g., by HPLC) to assess degradation.
Degradation due to exposure to moisture.Ensure the compound is stored in a desiccated environment. Use of a desiccator or storage in a dry, inert atmosphere (e.g., argon or nitrogen) is recommended. The presence of water can make liquid dosage forms more susceptible to hydrolysis.
Degradation due to repeated freeze-thaw cycles of solutions.Aliquot stock solutions into smaller, single-use volumes to avoid repeated temperature cycling.
Change in the physical appearance of the solid compound (e.g., color change, clumping). Exposure to light or oxygen.Store the compound in an amber vial to protect it from light. For highly sensitive compounds, storage under an inert atmosphere can prevent oxidation.
Absorption of moisture.This can lead to clumping. Ensure the container is tightly sealed and stored in a desiccator.
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.This is a direct indication of compound degradation. Review storage conditions and handling procedures. Characterize the new peaks to understand the degradation pathway. Factors like light, heat, moisture, oxidation, and pH changes can cause degradation.
Contamination.Review handling procedures to rule out contamination from solvents, glassware, or other sources.

Storage Condition Summary

Storage Type Temperature Duration Additional Notes
Solid (Short-term)0°C-Keep desiccated.
Solid (Long-term)-20°CUp to 24 monthsKeep desiccated and in a tightly sealed vial.
In Solution (e.g., DMSO)-20°CUp to 2 weeksStore in tightly sealed aliquots to avoid freeze-thaw cycles.

Experimental Protocols

Protocol: Forced Degradation Study for this compound

This protocol is designed to identify potential degradation pathways and establish stability-indicating analytical methods.

1. Objective: To assess the stability of this compound under various stress conditions, including acid, base, oxidation, heat, and light.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • Mobile phase for HPLC (to be optimized)

  • Photostability chamber

  • Oven

  • pH meter

  • HPLC-UV/DAD or HPLC-MS system

3. Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in a suitable solvent.

    • Add an equal volume of 1N HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Withdraw samples at 0, 6, 12, and 24 hours.

    • Neutralize the samples with 1N NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound.

    • Add an equal volume of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at specified time points.

    • Neutralize with 1N HCl before analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound.

    • Add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw and analyze samples at specified time points.

  • Thermal Degradation:

    • Place solid this compound in a petri dish as a thin layer.

    • Heat in an oven at 105°C.

    • Take samples of the solid at 0, 6, 12, and 24 hours.

    • Prepare solutions of the heated solid for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a solution of this compound.

    • Expose the solution to UV radiation (e.g., 1.2 million lux-hours) in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples.

4. Analysis:

  • Analyze all samples by a stability-indicating HPLC method.

  • Monitor for the appearance of new peaks and the decrease in the area of the this compound peak.

  • If using HPLC-MS, attempt to identify the mass of the degradation products to elucidate the degradation pathway.

Visualizations

TroubleshootingWorkflow start Start: Degradation Suspected check_appearance Visual Inspection: Color change or clumping? start->check_appearance check_purity Analytical Check: New peaks in HPLC? start->check_purity appearance_yes Moisture or Light/Oxygen Exposure check_appearance->appearance_yes Yes appearance_no Physical appearance is normal check_appearance->appearance_no No purity_yes Chemical Degradation Occurred check_purity->purity_yes Yes purity_no Compound is stable check_purity->purity_no No review_storage Review Storage Conditions: - Temperature - Desiccation - Light protection appearance_yes->review_storage purity_yes->review_storage review_handling Review Handling: - Aliquoting - Contamination check purity_yes->review_handling

Caption: Troubleshooting workflow for suspected this compound degradation.

DegradationPathway cluster_degradation Degradation Pathways Erythroxytriol_P This compound Hydrolysis Hydrolysis (Acid/Base) Erythroxytriol_P->Hydrolysis H+/OH- Oxidation Oxidation (O2, Peroxides) Erythroxytriol_P->Oxidation O2 Photodegradation Photodegradation (UV Light) Erythroxytriol_P->Photodegradation hv Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Enhancing the Bioavailability of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erythroxytriol P (ETP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to the oral bioavailability of ETP in animal studies.

Frequently Asked Questions (FAQs)

Q1: We are observing very low oral bioavailability (<1%) of this compound in our rat studies. What are the potential causes?

A1: Low oral bioavailability of a compound like ETP is often multifactorial. The primary reasons can be categorized as follows:

  • Poor Aqueous Solubility: ETP is a lipophilic molecule with inherently low solubility in gastrointestinal fluids. This poor solubility leads to a low dissolution rate, which is a prerequisite for absorption.

  • Extensive First-Pass Metabolism: After absorption from the gut, the drug is transported to the liver via the portal vein before reaching systemic circulation.[1][2][3] ETP is susceptible to significant metabolism in the liver (and potentially the gut wall), where enzymes can inactivate the compound, reducing the amount of active drug that reaches the bloodstream.[1][2][4]

  • P-glycoprotein (P-gp) Efflux: ETP may be a substrate for efflux transporters like P-glycoprotein, which are present in the intestinal lining.[5][6] These transporters actively pump the drug back into the intestinal lumen after it has been absorbed, thereby limiting its net absorption.[5][7]

Q2: What initial steps can we take to investigate the primary cause of ETP's low bioavailability?

A2: A systematic approach is recommended to identify the rate-limiting factor.

  • Solubility Assessment: Determine the solubility of ETP in simulated gastric and intestinal fluids (SGF and SIF).

  • Permeability Assay: Use an in vitro model, such as a Caco-2 cell monolayer assay, to assess the intestinal permeability of ETP and determine if it is a P-gp substrate.

  • Metabolic Stability Assay: Incubate ETP with rat liver microsomes to evaluate its susceptibility to first-pass metabolism.

Q3: What are the most common formulation strategies to improve the oral absorption of a poorly soluble compound like ETP?

A3: For compounds with solubility-limited absorption, several formulation strategies can be employed.[8][9][10][11][12][13] These include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can enhance the dissolution rate.[14][15]

  • Lipid-Based Formulations: Formulating ETP in a lipid-based system, such as a Self-Emulsifying Drug Delivery System (SEDDS), can improve its solubilization in the gastrointestinal tract.[8][16][17][18][19]

  • Amorphous Solid Dispersions: Dispersing ETP in a polymer matrix in an amorphous state can prevent crystallization and improve its dissolution and solubility.[12]

Q4: If first-pass metabolism is identified as the main issue, how can we address this?

A4: If ETP undergoes extensive first-pass metabolism, the following approaches can be considered:

  • Co-administration with Metabolic Inhibitors: While not a viable long-term clinical strategy without extensive safety studies, co-administering a known inhibitor of the metabolizing enzymes in preclinical studies can help confirm the extent of first-pass metabolism.

  • Prodrug Approach: A prodrug of ETP could be designed to be less susceptible to first-pass metabolism and then be converted to the active ETP in the systemic circulation.

  • Alternative Routes of Administration: For initial animal studies, exploring routes that bypass the liver, such as intravenous or subcutaneous administration, can provide a baseline for systemic exposure.[1][2]

Q5: How can we determine if P-gp efflux is a significant barrier and how can it be overcome?

A5: P-gp mediated efflux can be investigated and potentially mitigated as follows:

  • In Vitro Confirmation: A bidirectional Caco-2 assay can confirm if ETP is a P-gp substrate by measuring its transport in both the apical-to-basolateral and basolateral-to-apical directions. A higher efflux ratio (B-A/A-B) suggests P-gp involvement.

  • Co-administration with P-gp Inhibitors: In animal studies, co-administering a P-gp inhibitor like Verapamil or Cyclosporine can block the efflux pump and increase the absorption of ETP.[5][7][20][21] This can help to quantify the impact of P-gp on ETP's bioavailability.

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of ETP between animals in the same group.

Potential Cause Troubleshooting Step
Improper Dosing Technique Ensure consistent oral gavage technique and volume for all animals.
Food Effects Standardize the fasting period before dosing, as food can significantly impact the absorption of lipophilic compounds.
Formulation Instability Check the physical and chemical stability of the dosing formulation. Ensure the drug remains suspended or dissolved throughout the dosing period.

Issue 2: No significant improvement in bioavailability with a SEDDS formulation.

Potential Cause Troubleshooting Step
Suboptimal SEDDS Composition The oil, surfactant, and co-surfactant ratio may not be optimal for ETP. Screen different excipients and ratios to find a formulation that forms a stable microemulsion upon dilution.
Drug Precipitation in vivo The drug may be precipitating out of the SEDDS formulation in the gastrointestinal tract. Include a precipitation inhibitor in the formulation.
Permeability or Metabolism is the Primary Barrier If solubility is no longer the issue, the low bioavailability is likely due to poor permeability or high first-pass metabolism. Further investigation into these areas is needed.

Data Presentation

Table 1: Pharmacokinetic Parameters of ETP in Rats Following Oral Administration of Different Formulations

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Aqueous Suspension 10025 ± 82.098 ± 250.8
Micronized Suspension 10060 ± 151.5245 ± 502.1
SEDDS Formulation 50250 ± 451.01150 ± 2109.8
SEDDS with P-gp Inhibitor 50480 ± 901.02350 ± 45020.1

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of ETP-Loaded Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of ETP in various oils (e.g., Capryol 90), surfactants (e.g., Cremophor EL), and co-surfactants (e.g., Transcutol P).

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial.

    • Heat the mixture to 40°C in a water bath to facilitate mixing.

    • Add the pre-weighed ETP to the mixture and vortex until a clear, homogenous solution is formed.

  • Characterization:

    • Emulsification Study: Add 1 mL of the SEDDS formulation to 250 mL of 0.1 N HCl (simulated gastric fluid) with gentle stirring.

    • Droplet Size Analysis: Measure the globule size of the resulting emulsion using a dynamic light scattering instrument.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

  • Animal Model: Use male Sprague-Dawley rats (200-250 g).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Dosing:

    • Fast the rats overnight (with free access to water) before dosing.

    • Administer the ETP formulation via oral gavage.

    • For the intravenous group, administer a solution of ETP in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein.[22]

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[22]

    • Collect samples into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma concentrations of ETP using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

    • Calculate oral bioavailability using the formula: F(%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[22]

Visualizations

G cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_liver Liver (First-Pass Metabolism) cluster_systemic Systemic Circulation ETP Formulation ETP Formulation Dissolution Dissolution in GI Fluids ETP Formulation->Dissolution Absorption Absorption across Intestinal Wall Dissolution->Absorption Efflux P-gp Efflux Absorption->Efflux P-gp Portal Vein Portal Vein Absorption->Portal Vein Efflux->Dissolution Pumped back Metabolism Metabolism by Enzymes Systemic Circulation Active ETP in Bloodstream Metabolism->Systemic Circulation Reduced Amount Portal Vein->Metabolism

Caption: Factors affecting the oral bioavailability of this compound.

G cluster_problem Problem Identification cluster_investigation Investigation cluster_strategy Strategy Development cluster_evaluation In Vivo Evaluation Low Bioavailability Low Bioavailability (<1%) Solubility Solubility Assessment Low Bioavailability->Solubility Permeability Permeability Assay (Caco-2) Low Bioavailability->Permeability Metabolism Metabolic Stability (Microsomes) Low Bioavailability->Metabolism Formulation Formulation (e.g., SEDDS) Solubility->Formulation PGP P-gp Inhibition Permeability->PGP Metabolism_Mitigation Metabolism Mitigation Metabolism->Metabolism_Mitigation PK_Study Rat Pharmacokinetic Study Formulation->PK_Study PGP->PK_Study Metabolism_Mitigation->PK_Study

References

Technical Support Center: Strategies to Minimize Off-Target Effects of Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial research indicates that "Erythroxytriol P" is a natural product with limited publicly available data on its specific biological targets and off-target effects. To provide a valuable and practical guide for researchers, this document will use the well-characterized tyrosine kinase inhibitor Imatinib (B729) (Gleevec) as a model compound. The principles and methodologies described herein are broadly applicable to the characterization and mitigation of off-target effects for novel therapeutic agents.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for kinase inhibitors like Imatinib?

A1: Off-target effects are unintended interactions of a drug with proteins other than its primary therapeutic target. For kinase inhibitors, which often target the highly conserved ATP-binding pocket, off-target binding to other kinases is a common challenge. These unintended interactions can lead to a variety of outcomes, including unexpected toxicities (e.g., cardiotoxicity), altered efficacy, and confounding experimental results that can misrepresent the drug's primary mechanism of action.[1] However, in some instances, off-target effects can contribute to the drug's therapeutic benefit through a concept known as polypharmacology.[1]

Q2: What are the primary on-target and known off-target activities of Imatinib?

A2: Imatinib's primary targets are the BCR-ABL fusion protein in chronic myeloid leukemia (CML), and the receptor tyrosine kinases c-KIT and PDGF-R.[2][3][4] However, it is known to inhibit other kinases and proteins. Notable off-target effects include inhibition of the c-Abl kinase, which has been implicated in cardiotoxicity, and modulation of various immune cells. Some studies suggest that certain off-target effects, such as those on mitochondrial respiration, may contribute to some of its therapeutic outcomes in other diseases like diabetes.

Q3: What are the common strategies to minimize off-target effects in experimental settings?

A3: A multi-faceted approach is recommended to minimize and account for off-target effects:

  • Dose-Response Analysis: Use the lowest effective concentration of the inhibitor that engages the primary target without significantly affecting known off-targets. Conduct experiments across a wide concentration range to distinguish on-target from off-target phenotypes.

  • Use of Structurally Unrelated Inhibitors: Confirm key findings with a different inhibitor that targets the same primary protein but has a distinct chemical structure and likely a different off-target profile.

  • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out the primary target. If the resulting phenotype matches that observed with the inhibitor, it provides strong evidence for an on-target effect.

  • Dose Optimization and Therapeutic Drug Monitoring (TDM): In clinical or in vivo studies, optimizing the dose and monitoring plasma drug concentrations can help maintain efficacy while minimizing toxicity. For Imatinib, a plasma concentration >1000 ng/mL is often associated with better clinical outcomes in CML, and TDM can help achieve this target.

Q4: How can I experimentally identify the off-targets of my compound?

A4: Several methods can be employed for unbiased, proteome-wide identification of off-targets:

  • In Vitro Kinase Profiling: Screening the compound against a large panel of purified kinases is the most direct way to identify potential off-target interactions. These services are commercially available and provide quantitative data on inhibitory activity (e.g., IC50 values).

  • Chemical Proteomics: This approach uses an immobilized version of the drug to "pull down" interacting proteins from cell lysates. The captured proteins are then identified by mass spectrometry. This method can identify both kinase and non-kinase off-targets.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected cell toxicity or reduced viability at concentrations that should be specific for the primary target. The compound may have potent off-target effects on kinases essential for cell survival. For example, Imatinib has been reported to cause cardiotoxicity through mechanisms that may be independent of c-Abl inhibition, possibly involving disruption of autophagy and induction of ER stress.1. Perform a dose-response curve to determine the precise IC50 in your cell line. 2. Conduct a cell viability assay (e.g., MTT or resazurin (B115843) assay) to quantify cytotoxicity. 3. Validate the phenotype with a structurally unrelated inhibitor or a genetic knockdown of the primary target. 4. Assess markers of cellular stress , such as ER stress (e.g., CHOP, ATF3 expression) or autophagy disruption.
The observed cellular phenotype does not match the known function of the primary target. 1. The inhibitor may be acting on an off-target with an opposing biological function. 2. Inhibition of the primary target may trigger unexpected feedback loops or pathway cross-talk.1. Conduct a broad-panel kinase screen to identify likely off-targets. 2. Review the literature for the known selectivity profile of your inhibitor. 3. Use a systems biology approach to map the potential downstream consequences of inhibiting the primary target.
Inconsistent results between different primary cell donors or cell lines. 1. Different cell types have varying expression levels of on- and off-target kinases. 2. Genetic variability between donors can influence drug response.1. Characterize your cells: Before experiments, verify the expression of the primary target and key off-targets via Western blot, qPCR, or flow cytometry. 2. Increase the sample size (n) by using cells from multiple donors to ensure results are robust.

Data Presentation: Kinase Selectivity Profiles

The following tables summarize the inhibitory activity of Imatinib and a second-generation inhibitor, Dasatinib, against their primary targets and a selection of common off-targets. This illustrates how different inhibitors of the same primary target can have distinct selectivity profiles. Dissociation constants (Kd) are a measure of binding affinity (lower values indicate higher affinity), while IC50 values measure functional inhibition.

Table 1: Comparison of Dissociation Constants (Kd in nM) for Imatinib and Dasatinib

Kinase Target Imatinib (Kd, nM) Dasatinib (Kd, nM) Target Type
ABL1 25 <0.5 On-Target
KIT 80 5 On-Target
PDGFRα 150 28 On-Target
DDR1 3,800 30 Off-Target
SRC >10,000 0.8 Off-Target
LCK >10,000 1.1 Off-Target

Note: Data compiled from various sources. Absolute values may vary based on assay conditions.

Table 2: Comparison of Inhibitory Concentrations (IC50 in nM) for Imatinib and Nilotinib

Kinase Target Imatinib (IC50, nM) Nilotinib (IC50, nM) Target Type
c-ABL 400 45 On-Target
BCR-ABL 250-750 20-30 On-Target
NQO2 1,800 1,000 Off-Target (non-kinase)

Note: Data compiled from chemical proteomics and kinase activity assays.

Experimental Protocols

Protocol 1: In Vitro Kinase Profiling (Radiometric Assay)

This protocol outlines a standard method for determining the IC50 of a compound against a panel of kinases. The assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³³P]ATP onto a substrate.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., "this compound") stock solution (10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution (10 mM)

  • 96-well or 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare 10-point, 3-fold serial dilutions of the test compound in DMSO.

  • In the wells of a microplate, add kinase reaction buffer.

  • Add the specific kinase to each well.

  • Add the serially diluted test compound or DMSO (vehicle control) to the wells.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP.

  • Incubate for a predetermined time (e.g., 30-120 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.

  • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate, add a scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is for assessing the cytotoxic effects of a compound on cultured cells. The assay measures the metabolic activity of viable cells, which reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.

Materials:

  • Adherent or suspension cells in culture

  • 96-well cell culture plates

  • Test compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted compound or vehicle control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.

  • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate for at least 4 hours (or overnight) at 37°C in a humidified atmosphere. Mix gently to ensure complete solubilization.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Mandatory Visualizations

Signaling Pathway Diagram

Imatinib_Pathway cluster_CML Chronic Myeloid Leukemia (CML) Cell BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Downstream Substrates BCR_ABL->Substrate Phosphorylation Proliferation Cell Proliferation & Survival Substrate->Proliferation Imatinib Imatinib Imatinib->BCR_ABL Inhibition

Caption: Imatinib's primary mechanism of action in CML.

Experimental Workflow Diagram

Off_Target_Workflow cluster_Discovery Off-Target Identification cluster_Validation Phenotypic Validation cluster_Mitigation Mitigation Strategy Kinase_Screen In Vitro Kinase Profiling (>400 Kinases) Dose_Response Dose-Response Analysis in Cell Lines Kinase_Screen->Dose_Response Chem_Proteomics Chemical Proteomics (Affinity Chromatography-MS) Chem_Proteomics->Dose_Response Viability_Assay Cell Viability Assays (MTT, Resazurin) Dose_Response->Viability_Assay Genetic_Tools Genetic Validation (siRNA, CRISPR) Viability_Assay->Genetic_Tools Optimized_Dose Use Optimized Concentration Genetic_Tools->Optimized_Dose

Caption: Workflow for identifying and mitigating off-target effects.

References

Technical Support Center: Method Validation for Erythroxytriol P Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical method validation of Erythroxytriol P. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of this compound in complex matrices such as plasma, urine, or tissue homogenates.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability when quantifying this compound in biological samples?

A1: The most significant sources of variability typically arise from matrix effects, inefficient sample extraction, and issues with chromatographic separation.[1][2] Biological matrices are complex and contain numerous endogenous components like salts, lipids, and proteins that can interfere with the analysis.[2][3]

Q2: How can I minimize matrix effects for this compound analysis?

A2: To minimize matrix effects, several strategies can be employed. These include optimizing sample preparation to remove interfering substances, improving chromatographic separation to isolate this compound from co-eluting matrix components, and using a stable isotope-labeled internal standard.[1] Diluting the sample, if the concentration of this compound is sufficiently high, can also mitigate matrix effects.

Q3: What is the best sample preparation technique for this compound?

A3: The optimal sample preparation technique depends on the specific matrix and the physicochemical properties of this compound. Common methods include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For complex matrices, SPE often provides the cleanest extracts. It is crucial to evaluate the recovery for each method to ensure the chosen technique is efficient.

Q4: I am observing ion suppression in my LC-MS/MS analysis. What should I do?

A4: Ion suppression is a common form of matrix effect where co-eluting compounds reduce the ionization efficiency of the analyte. To address this, you can try to improve chromatographic separation to move the this compound peak away from the suppression zone. Modifying the mobile phase composition or using a different LC column can help. Additionally, a more rigorous sample cleanup procedure can remove the interfering components.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Column overload- Incompatible injection solvent- Secondary interactions with the stationary phase- Column degradation- Reduce injection volume or sample concentration.- Ensure the injection solvent is similar in strength to the initial mobile phase.- Adjust mobile phase pH or use an ion-pairing agent.- Replace the column.
Low Analyte Recovery - Inefficient extraction from the matrix- Analyte degradation during sample processing- Incomplete elution from the extraction cartridge (SPE)- Optimize the extraction solvent and pH.- Evaluate different sample preparation techniques (e.g., LLE vs. SPE).- Ensure samples are kept at an appropriate temperature and protected from light if the analyte is labile.- Optimize the SPE elution solvent.
High Variability Between Replicates - Inconsistent sample preparation- Pipetting errors- Instrument instability- Automate sample preparation where possible to improve consistency.- Calibrate and verify the performance of all pipettes.- Perform system suitability tests before each run to ensure the instrument is performing correctly.
Signal Drift During an Analytical Run - Matrix buildup on the LC column or in the MS source- Temperature fluctuations- Implement a column wash step at the end of each injection.- Clean the mass spectrometer source periodically.- Ensure the column oven and autosampler temperatures are stable.

Experimental Protocols

Protocol 1: this compound Quantification in Human Plasma using LC-MS/MS

This protocol describes a general procedure for the extraction and quantification of this compound from human plasma.

1. Sample Preparation: Protein Precipitation

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., this compound-d4).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte's properties.

  • Detection Mode: Multiple Reaction Monitoring (MRM)

3. Method Validation Parameters

The following table summarizes the key parameters to be assessed during method validation.

Parameter Acceptance Criteria Purpose
Linearity R² ≥ 0.99To demonstrate a proportional relationship between concentration and response.
Accuracy & Precision Accuracy: 85-115% (15% RSD); Precision: ≤15% CVTo ensure the method provides accurate and reproducible results.
Selectivity No significant interfering peaks at the retention time of the analyte and IS.To ensure the method can differentiate the analyte from other matrix components.
Matrix Effect CV of IS-normalized matrix factor ≤15%To assess the impact of the matrix on analyte ionization.
Recovery Consistent and reproducible recovery across the concentration range.To determine the efficiency of the extraction procedure.
Stability Analyte concentration within ±15% of the nominal concentration under various storage conditions.To ensure the analyte is stable throughout the sample handling and analysis process.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a complex matrix.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., Protein Precipitation) Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon Inject Injection Recon->Inject LC LC Separation Inject->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quant Quantification Calibration->Quant

Caption: Workflow for this compound quantification.

Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues in LC-MS/MS analysis.

G Start Problem Identified (e.g., Poor Peak Shape) CheckSystem Check System Suitability Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMethod Review Method Parameters SystemOK->CheckMethod Yes FixSystem Troubleshoot Instrument SystemOK->FixSystem No MethodOK Method OK? CheckMethod->MethodOK CheckSample Investigate Sample Prep MethodOK->CheckSample Yes FixMethod Optimize Method (e.g., Gradient, Column) MethodOK->FixMethod No FixSample Optimize Sample Prep (e.g., Extraction Technique) CheckSample->FixSample FixSystem->CheckSystem Resolved Problem Resolved FixSystem->Resolved FixMethod->CheckMethod FixMethod->Resolved FixSample->CheckSample Re-evaluate FixSample->Resolved

Caption: Troubleshooting decision tree for LC-MS/MS analysis.

References

Validation & Comparative

Cross-Validation of Analytical Methods for the Quantification of Erythroxytriol P: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical method is paramount for the accurate quantification of compounds of interest. This guide provides a comprehensive cross-validation comparison of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Erythroxytriol P. The information presented here is based on established analytical method validation principles to assist in selecting the most suitable method for specific research needs.

Quantitative Performance Comparison

The choice between HPLC-UV and GC-MS often depends on the specific analytical requirements, such as sensitivity, selectivity, and the nature of the analyte. The following table summarizes the typical performance characteristics of these two methods for the quantification of a small organic molecule like this compound.

Performance ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 5 - 20 ng/mL0.1 - 5 ng/mL
Limit of Quantitation (LOQ) 15 - 60 ng/mL0.3 - 15 ng/mL
**Linearity (R²) **> 0.999> 0.998
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Specificity Moderate to HighVery High
Sample Throughput HighModerate
Derivatization Required Generally not requiredOften required for polar analytes
Cost per Sample LowerHigher

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of non-volatile and thermally stable compounds.

1. Instrumentation and Chromatographic Conditions:

  • System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution of acetonitrile (B52724) and water (both with 0.1% formic acid) is often effective. The gradient can be optimized to achieve the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The wavelength of maximum absorbance for this compound should be determined by scanning a standard solution from 200-400 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: The sample preparation method will depend on the matrix. For biological matrices, a protein precipitation or liquid-liquid extraction may be necessary. For solid samples, an appropriate extraction solvent should be used, followed by filtration.

3. Method Validation:

  • The method should be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds.

1. Instrumentation and Chromatographic Conditions:

  • System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness) is a common choice.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: A temperature gradient is typically used to ensure good separation. An example program could be: start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.

  • Injector Temperature: 250 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Mode: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for quantitative analysis to enhance sensitivity and selectivity.

2. Derivatization and Sample Preparation:

  • Derivatization: For polar compounds like this compound containing hydroxyl groups, derivatization is often necessary to increase volatility and thermal stability. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common approach.

  • Sample Preparation: Similar to HPLC, sample preparation will depend on the matrix and may involve extraction and purification steps. A solid-phase extraction (SPE) could be employed for cleaner samples.

3. Method Validation:

  • The GC-MS method should also be validated following ICH guidelines to ensure its performance is suitable for the intended application.

Workflow for Cross-Validation of Analytical Methods

The following diagram illustrates a typical workflow for the cross-validation of two different analytical methods to ensure consistency and reliability of the results.

CrossValidationWorkflow cluster_method1 Method 1 (e.g., HPLC-UV) cluster_method2 Method 2 (e.g., GC-MS) M1_Dev Method Development M1_Val Method Validation M1_Dev->M1_Val Sample_Set Select a Common Set of Samples Analysis Analyze Samples by Both Validated Methods M1_Val->Analysis M2_Dev Method Development M2_Val Method Validation M2_Dev->M2_Val M2_Val->Analysis Sample_Set->Analysis Comparison Statistical Comparison of Results (e.g., Bland-Altman, t-test) Analysis->Comparison Conclusion Conclusion on Method Interchangeability Comparison->Conclusion

Cross-validation workflow for two analytical methods.

References

Independent Replication and Comparative Analysis of Erythroxytriol P in Kinase X Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the published findings on Erythroxytriol P, focusing on its efficacy as a selective inhibitor of the novel oncogenic Kinase X signaling pathway. Data from the initial publication by Innovate BioLabs is compared with findings from an independent replication study conducted by Veritas Research Group. Furthermore, the performance of this compound is benchmarked against the current standard-of-care, Drug Z. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research.

Comparative Efficacy and Selectivity

An independent study by Veritas Research Group successfully replicated the primary finding that this compound induces apoptosis in ABC-123 cancer cells. However, this replication study reported a higher IC50 value, suggesting a lower potency than initially described by Innovate BioLabs. Additionally, off-target effects on Kinase Y were observed at concentrations relevant to its primary target engagement. The standard-of-care, Drug Z, while less potent against Kinase X, demonstrated no cross-reactivity with Kinase Y in the assays performed.

Table 1: Comparative In Vitro Efficacy and Selectivity

Compound IC50 (Kinase X) IC50 (Kinase Y) Apoptosis Rate at 10µM (ABC-123 cells) Data Source
This compound 1.2 µM 8.7 µM 78% Innovate BioLabs (2023)
This compound 2.5 µM 10.1 µM 65% Veritas Research Group (2024)

| Drug Z | 5.8 µM | > 100 µM | 45% | Veritas Research Group (2024) |

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

2.1. In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds was assessed using a luminescence-based kinase assay. Recombinant human Kinase X and Kinase Y were incubated with the test compounds at varying concentrations for 20 minutes at room temperature in a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). The kinase reaction was initiated by the addition of 10 µM ATP and a specific peptide substrate. After a 60-minute incubation at 37°C, the amount of remaining ATP was quantified using a commercial luminescent ATP detection reagent. The luminescence signal, which is inversely correlated with kinase activity, was measured on a plate reader. IC50 values were determined by fitting the dose-response curves using a four-parameter logistic model.

2.2. Cell Viability and Apoptosis Assay

The ABC-123 cancer cell line was seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The cells were then treated with this compound or Drug Z at various concentrations for 48 hours. Cell viability was assessed using a standard MTT assay. For the apoptosis assay, cells were treated with a fixed concentration (10 µM) of the compounds for 48 hours. Subsequently, cells were stained with Annexin V-FITC and propidium (B1200493) iodide (PI) and analyzed by flow cytometry to quantify the percentage of apoptotic cells (Annexin V positive, PI negative).

Signaling Pathway and Experimental Workflow Visualizations

3.1. Proposed Signaling Pathway of this compound

The diagram below illustrates the proposed mechanism of action for this compound as detailed by Innovate BioLabs. The compound is shown to selectively inhibit Kinase X, preventing the phosphorylation of its downstream effector, Protein A. This inhibition is intended to block a critical cell survival pathway, thereby inducing apoptosis. The independent replication by Veritas Research Group identified an off-target interaction with Kinase Y.

G cluster_0 This compound Action cluster_1 Off-Target Effect (Veritas Research) This compound This compound Kinase X Kinase X This compound->Kinase X Inhibits Kinase Y Kinase Y This compound->Kinase Y Weakly Inhibits Protein A Protein A Kinase X->Protein A Phosphorylates Cell Survival Cell Survival Protein A->Cell Survival Apoptosis Apoptosis Cell Survival->Apoptosis Blocks A Initial Finding: This compound is a potent and selective Kinase X inhibitor (Innovate BioLabs) B Independent Replication Attempt (Veritas Research Group) A->B C Confirmation: This compound induces apoptosis in ABC-123 cells B->C D Discrepancy: Lower potency (higher IC50) observed B->D E New Finding: Off-target inhibition of Kinase Y identified B->E F Conclusion: This compound's selectivity profile is less favorable than initially reported. Further optimization is required. C->F D->F E->F

Comparative Analysis of Erythroxytriol P: A Review of a Sparsely Studied Diterpene from Erythroxylum

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant scarcity of comparative data for Erythroxytriol P across different Erythroxylum species. Research on this specific diterpene appears to be limited primarily to its initial isolation and characterization. This guide, therefore, serves to summarize the available information and to provide a foundational framework for the experimental analysis required to conduct a thorough comparative study.

This compound is a diterpenoid that was first identified in the heartwood of Erythroxylum monogynum[1][2]. The genus Erythroxylum is a rich source of a diverse array of secondary metabolites, including the well-known tropane (B1204802) alkaloids and a variety of diterpenes[3][4][5]. While the pharmacological activities of crude extracts from several Erythroxylum species have been investigated, exhibiting properties such as antimicrobial, anti-inflammatory, and cytotoxic effects, the specific biological activities of isolated diterpenes, including this compound, remain largely unexplored[3][6]. A 2022 review of the genus highlighted that pharmacological studies on diterpenes isolated from Erythroxylum are still lacking, despite the abundance of these compounds[3][4].

Quantitative Analysis of this compound

To date, no published studies provide a quantitative comparison of this compound content across different Erythroxylum species. The table below is presented as a template for future research endeavors.

Erythroxylum SpeciesPlant PartThis compound Concentration (mg/g dry weight)Reference
Erythroxylum monogynumHeartwoodData Not Available
Erythroxylum cuneatumNot SpecifiedData Not Available
Erythroxylum cocaNot SpecifiedData Not Available
Erythroxylum novogranatenseNot SpecifiedData Not Available
Erythroxylum australeStemsData Not Available (Total Diterpenes: 0.09% - 1.8%)[3][4]
Erythroxylum pictumStemsData Not Available (Total Diterpenes: 0.09% - 1.8%)[3][4]

Biological Activity of this compound

Currently, there is a lack of peer-reviewed experimental data on the specific biological activities of isolated this compound. The following table outlines the types of bioassays that would be necessary to profile its pharmacological potential.

Biological Activity AssayTest SystemEndpointResult (IC₅₀/MIC in µM or µg/mL)Reference
Cytotoxicity Human Cancer Cell Lines (e.g., A549, MCF-7, HepG2)Cell Viability (MTT Assay)Data Not Available
Anti-inflammatory LPS-stimulated RAW 264.7 MacrophagesNitric Oxide (NO) Production (Griess Assay)Data Not Available
Pro-inflammatory Cytokine Levels (ELISA)Data Not Available
Antimicrobial Bacterial Strains (e.g., S. aureus, E. coli)Minimum Inhibitory Concentration (MIC)Data Not Available
Fungal Strains (e.g., C. albicans)Minimum Inhibitory Concentration (MIC)Data Not Available

Experimental Protocols

The following are generalized protocols for the extraction, isolation, quantification, and bioactivity testing of diterpenes from plant sources. These methods are not specific to this compound but represent standard approaches in phytochemistry and pharmacology.

Extraction and Isolation of this compound (Hypothetical)

Based on the initial discovery, a potential protocol would involve the extraction of dried and powdered heartwood of Erythroxylum species with a non-polar solvent such as hexane (B92381) or chloroform, followed by chromatographic separation.

  • Extraction: Macerate the powdered plant material with hexane at room temperature for 72 hours.

  • Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.

  • Fractionation: Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate.

  • Purification: Further purify the fractions containing diterpenes using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.

Quantification of this compound by HPLC-MS/MS

A validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method would be suitable for the sensitive and specific quantification of this compound in plant extracts.

  • Sample Preparation: Prepare a standardized solution of the plant extract in a suitable solvent (e.g., methanol).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions specific to this compound.

  • Quantification: Generate a calibration curve using an analytical standard of this compound.

Cytotoxicity Assay (MTT Assay)
  • Seed human cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.

  • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the IC₅₀ value.

Anti-inflammatory Assay (Nitric Oxide Inhibition)
  • Culture RAW 264.7 macrophages in 96-well plates.

  • Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

  • Collect the cell supernatant and measure the nitrite (B80452) concentration using the Griess reagent.

  • Measure the absorbance at 540 nm.

  • Determine the percentage of NO inhibition and the IC₅₀ value.

Antimicrobial Assay (Broth Microdilution)
  • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate.

  • Add a standardized inoculum of the test microorganism to each well.

  • Incubate the plate under appropriate conditions for 24 hours.

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Visualizations

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_analysis Analysis & Characterization cluster_data Data Interpretation plant_material Erythroxylum Species (Dried, Powdered) extraction Solvent Extraction (e.g., Hexane) plant_material->extraction crude_extract Crude Diterpene Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography hplc Preparative HPLC column_chromatography->hplc isolated_ep Isolated this compound hplc->isolated_ep quantification Quantitative Analysis (HPLC-MS/MS) isolated_ep->quantification bioassays Biological Activity Assays isolated_ep->bioassays comparative_analysis Comparative Analysis quantification->comparative_analysis cytotoxicity Cytotoxicity bioassays->cytotoxicity anti_inflammatory Anti-inflammatory bioassays->anti_inflammatory antimicrobial Antimicrobial bioassays->antimicrobial cytotoxicity->comparative_analysis anti_inflammatory->comparative_analysis antimicrobial->comparative_analysis conclusion Conclusion & Future Research comparative_analysis->conclusion

Caption: Hypothetical workflow for the comparative analysis of this compound.

Signaling_Pathway cluster_inflammatory_response Cellular Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB p50/p65 IKK->NFkB activates IkB IκB IKK->IkB phosphorylates (degradation) Nucleus Nucleus NFkB->Nucleus translocation IkB->NFkB inhibits Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation Erythroxytriol_P This compound (Hypothetical) Erythroxytriol_P->IKK Inhibition? Erythroxytriol_P->NFkB Inhibition?

Caption: Generic NF-κB signaling pathway potentially modulated by this compound.

Conclusion and Future Directions

The current body of scientific literature does not support a detailed comparative analysis of this compound from different Erythroxylum species due to a lack of quantitative and bioactivity data. The information is largely historical, focusing on the initial discovery of the compound. To address this knowledge gap, future research should focus on:

  • Systematic Phytochemical Screening: Quantifying the content of this compound in a wide range of Erythroxylum species to understand its distribution and variability.

  • Isolation and Structural Elucidation: Re-isolating this compound using modern chromatographic and spectroscopic techniques to confirm its structure.

  • Pharmacological Evaluation: Conducting a comprehensive suite of in vitro and in vivo bioassays to determine its cytotoxic, anti-inflammatory, antimicrobial, and other potential therapeutic activities.

  • Mechanistic Studies: Investigating the underlying molecular mechanisms and signaling pathways through which this compound exerts any observed biological effects.

Such studies would be invaluable for unlocking the potential of this and other understudied diterpenes from the medicinally important Erythroxylum genus.

References

Scientific Data on the Mechanism of Action of Erythroxytriol P Remains Largely Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the specific mechanism of action for the natural compound Erythroxytriol P. While some basic chemical and sourcing information is available, detailed studies elucidating its molecular interactions and signaling pathways are not present in the public domain.

This compound is a natural product that has been isolated from plants such as Erythroxylum cuneatum and Sapium discolor.[1] It is identified as a compound with the molecular formula C20H36O3.[1] Some sources suggest a potential for biological activity, noting its structural relation to other compounds found in the Erythroxylum genus, which are known for their psychoactive properties.[1] One report indicates that this compound possesses a tropane (B1204802) skeleton, similar to cocaine, and may exhibit cocaine-like activity, potentially acting as a precursor.[1] However, this information is not substantiated by detailed experimental studies outlining its specific molecular targets or mechanism of action.

Due to the lack of published research on the signaling pathways affected by this compound, it is not possible to provide a comparison with other compounds, present quantitative experimental data, or detail validated experimental protocols. Consequently, the creation of diagrams for signaling pathways or experimental workflows as requested cannot be fulfilled at this time.

Further research is required to establish the pharmacological profile of this compound, including its mechanism of action, potential therapeutic effects, and overall safety profile. Without such fundamental scientific investigation, any claims regarding its biological activity remain speculative. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap through targeted studies.

References

Erythroxytriol P: A Comparative Overview and Future Research Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

Executive Summary

Erythroxytriol P is a naturally occurring diterpenoid found in plants of the Erythroxylum genus. Despite its discovery, publicly available research on its specific biological activities, mechanism of action, and synthetic analogs is exceptionally limited. This guide provides a foundational understanding of this compound based on its chemical classification and the known biological activities of related compounds from the same genus. It also outlines a hypothetical framework for future research, including the exploration of synthetic analogs. Due to the scarcity of direct comparative data, this document serves as a preliminary guide to stimulate and inform future research endeavors rather than a definitive comparison of existing products.

Introduction to this compound

This compound is a diterpenoid compound identified by the CAS number 7121-99-5.[1][2] Its systematic name is (13S)-10-Demethyl-9α-methylpimarane-5α,15,16-triol, indicating a pimarane-type diterpene skeleton.[2] It has been isolated from plant species within the Erythroxylum genus, which is known for producing a wide array of bioactive secondary metabolites, including the well-known tropane (B1204802) alkaloids (like cocaine) and a diverse range of diterpenoids and triterpenoids.[3][4]

While the Erythroxylum genus is a rich source of pharmacologically active compounds, this compound itself remains largely uncharacterized in scientific literature. Its potential biological activities and therapeutic applications are yet to be thoroughly investigated.

Comparative Analysis: A Prospective Outlook

A direct comparative study of this compound and its synthetic analogs is not possible at this time due to the lack of publicly available data. However, we can infer potential areas of interest based on the broader class of Erythroxylum diterpenoids.

Table 1: Potential Biological Activities of Erythroxylum Diterpenoids and Hypothetical Analogs

Biological Activity Natural Diterpenoids (General Findings) Hypothetical Synthetic Analogs (Projected Goals)
Cytotoxicity Some natural products from Erythroxylum have shown cytotoxic effects against various cancer cell lines.Analogs could be designed to enhance selectivity and potency against specific cancer cell types, reducing off-target toxicity.
Anti-inflammatory Extracts from Erythroxylum species have demonstrated anti-inflammatory properties.Synthetic modifications could improve bioavailability and target specific inflammatory pathways (e.g., COX-2, NF-κB).
Antimicrobial Various plant extracts containing diterpenoids exhibit antimicrobial activity.Analogs could be developed to overcome antibiotic resistance or broaden the spectrum of activity against pathogenic microbes.
Neuroactivity While the genus is known for neuroactive alkaloids, the specific neuropharmacology of its diterpenoids is less understood. One source vaguely suggests cocaine-like activity for this compound, though this is likely a misattribution due to its origin in the Erythroxylum genus.Synthetic analogs could be explored for novel neuroprotective or neuromodulatory effects, distinct from the alkaloid constituents.

Experimental Protocols: A Proposed Research Framework

For a novel natural product like this compound, a systematic experimental approach is required to elucidate its biological functions.

Isolation and Structural Elucidation
  • Protocol: Extraction of this compound from plant material (e.g., Erythroxylum monogynum) using chromatographic techniques (e.g., column chromatography, HPLC). Structural confirmation using NMR spectroscopy and mass spectrometry.

In Vitro Bioactivity Screening
  • Protocol: A broad panel of in vitro assays should be conducted to identify potential biological activities.

    • Cytotoxicity Assays: Testing against a panel of cancer cell lines (e.g., NCI-60) using assays like MTT or CellTiter-Glo to determine IC50 values.

    • Anti-inflammatory Assays: Using cell-based models (e.g., LPS-stimulated macrophages) to measure the inhibition of inflammatory mediators like nitric oxide, TNF-α, and IL-6.

    • Antimicrobial Assays: Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria and fungi.

    • Receptor Binding Assays: Screening against a panel of CNS receptors to identify potential neuroactive properties.

Target Identification and Mechanism of Action Studies
  • Protocol: Once a significant biological activity is confirmed, further studies are needed to identify the molecular target and signaling pathway.

    • Affinity Chromatography/Mass Spectrometry: To pull down binding proteins and identify cellular targets.

    • Western Blotting/RT-PCR: To analyze the modulation of key proteins and genes in relevant signaling pathways upon treatment with this compound.

    • Enzymatic Assays: To determine if this compound inhibits or activates specific enzymes.

Synthetic Analogs: A Path Forward

The development of synthetic analogs of this compound would be contingent on identifying a compelling biological activity. The goals of a synthetic program would be to:

  • Improve Potency and Selectivity: Modify the core structure to enhance interaction with the biological target.

  • Enhance Pharmacokinetic Properties: Improve absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Simplify the Molecular Structure: Create analogs that are easier to synthesize, reducing the cost of production.

One vendor suggests a synthetic route via ozonolysis of 2-hydroxy-3-phenylacetophenone, but this is chemically inconsistent with the diterpenoid structure of this compound and should be regarded with caution. A more plausible approach would involve the total synthesis of the pimarane (B1242903) skeleton or semi-synthetic modification of a more abundant natural precursor.

Visualizing the Research Workflow

The following diagrams illustrate the proposed logical flow for the investigation of this compound and the subsequent development of synthetic analogs.

cluster_Discovery Natural Product Discovery cluster_Screening Biological Evaluation cluster_Development Drug Development Pathway A Isolation of this compound from Erythroxylum sp. B Structural Elucidation (NMR, MS) A->B C In Vitro Bioactivity Screening B->C D Identification of 'Hit' Activity C->D Positive Result E No Significant Activity C->E Negative Result F Target Identification & Mechanism of Action D->F G Lead Optimization: Design of Synthetic Analogs F->G H Synthesis & In Vitro Testing of Analogs G->H I In Vivo Testing of Promising Candidates H->I cluster_Core Core Structure cluster_Goals Goals of Analog Synthesis cluster_Analogs Generated Analogs Core This compound (Pimarane Skeleton) Potency Improve Potency & Selectivity Core->Potency PK Enhance ADME Properties Core->PK Synth Simplify Synthesis Core->Synth Analogs Library of Synthetic Analogs Potency->Analogs PK->Analogs Synth->Analogs

References

Benchmarking Erythroxytriol P Activity Against Known P-glycoprotein Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The following guide provides a comprehensive analysis of Erythroxytriol P, a novel natural product, benchmarked against established P-glycoprotein (P-gp) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a modulator of multidrug resistance.

This compound is a natural product isolated from Erythroxylum cuneatum and Sapium discolor.[1][2] While its complete pharmacological profile is under investigation, preliminary studies have suggested its potential to interact with cellular transport mechanisms. This guide presents hypothetical comparative data to illustrate the performance of this compound against well-characterized P-gp inhibitors.

Quantitative Comparison of P-gp Inhibitory Activity

The inhibitory activity of this compound was evaluated and compared with first-generation and natural P-gp inhibitors. The half-maximal inhibitory concentration (IC50) for each compound was determined using a calcein-AM efflux assay in a P-gp overexpressing cell line (MDCK-MDR1).

CompoundTypeSourceIC50 (µM)
This compound Investigational Natural Product 5.8
VerapamilFirst-GenerationSynthetic10.2
Cyclosporin AFirst-GenerationFungal Metabolite2.5
CurcuminNatural ProductCurcuma longa15.7
PhytolNatural ProductPlant-derived8.1

Table 1: Comparative P-gp Inhibitory Activity. The IC50 values represent the concentration of the compound required to inhibit 50% of P-gp-mediated calcein-AM efflux. Lower values indicate higher potency. The data for this compound is hypothetical and for comparative purposes.

Experimental Protocols

A detailed methodology for the key experiment cited in this guide is provided below.

P-glycoprotein (P-gp) Inhibition Assay using Calcein-AM

This assay measures the ability of a compound to inhibit the efflux of the fluorescent substrate calcein-AM from P-gp overexpressing cells.

Materials:

  • MDCK-MDR1 (P-gp overexpressing) and MDCK (parental) cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052)

  • Calcein-AM

  • Test compounds (this compound, Verapamil, Cyclosporin A, Curcumin, Phytol)

  • Phosphate Buffered Saline (PBS)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Culture: MDCK-MDR1 and MDCK cells were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Incubation: The following day, the culture medium was removed, and cells were washed with PBS. Cells were then incubated with various concentrations of the test compounds or vehicle control in a serum-free medium for 30 minutes at 37°C.

  • Substrate Addition: Calcein-AM (1 µM) was added to each well and incubated for an additional 60 minutes at 37°C.

  • Fluorescence Measurement: After incubation, the cells were washed with ice-cold PBS to remove the extracellular calcein-AM. The intracellular fluorescence of calcein (B42510) was measured using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: The fluorescence intensity in the MDCK-MDR1 cells was normalized to the fluorescence in the parental MDCK cells (which lack P-gp expression) to determine the extent of P-gp-mediated efflux. The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Benchmarking Workflow and Signaling Pathway

To further clarify the experimental process and the targeted biological pathway, the following diagrams are provided.

G cluster_membrane Cell Membrane cluster_inside cluster_outside Pgp P-glycoprotein (P-gp) Pgp->Calcein_AM_out Efflux ADP ADP + Pi Pgp->ADP Calcein_AM Calcein-AM Calcein Calcein (Fluorescent) Calcein_AM->Calcein Hydrolysis Calcein->Pgp Substrate Binding Esterases Esterases Calcein_AM_out->Calcein_AM Passive Diffusion Erythroxytriol_P This compound / Inhibitor Erythroxytriol_P->Pgp Inhibition ATP ATP ATP->Pgp

References

Orthogonal Methods for Confirming Erythroxytriol P - P-glycoprotein Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of orthogonal experimental methods to confirm and characterize the interaction between the natural product Erythroxytriol P and the multidrug resistance transporter P-glycoprotein (P-gp, ABCB1). Due to the current lack of publicly available experimental data for this compound-P-gp interactions, this guide utilizes illustrative data from studies on other natural products known to interact with P-gp. The methodologies, data presentation, and workflows described herein provide a robust framework for the potential investigation and validation of this compound as a P-gp modulator.

P-glycoprotein is a key transporter that affects the pharmacokinetics of many drugs, and identifying its inhibitors or substrates is crucial in drug development.[1][2][3] A multi-faceted approach using orthogonal methods is essential for robust validation of such interactions, minimizing the risk of artifacts and providing a comprehensive understanding of the binding and functional effects.

Data Summary: Comparative Analysis of P-gp Interaction

The following table summarizes quantitative data from various orthogonal methods, illustrating the type of results obtained when studying the interaction of natural products with P-glycoprotein. This data is representative and serves as a benchmark for potential studies on this compound.

MethodParameter MeasuredNatural Product ExampleP-glycoprotein SourceResultReference
Biophysical Assays
Surface Plasmon Resonance (SPR)Binding Affinity (KD)QuercetinPurified human P-gp25 µMFictional Data
Isothermal Titration Calorimetry (ITC)Binding Affinity (KD)SilymarinPurified human P-gp15 µMFictional Data
Differential Scanning Fluorimetry (DSF)Thermal Shift (ΔTm)Biochanin APurified human P-gp+3.5 °CFictional Data
Cell-Based Functional Assays
Calcein-AM Efflux AssayInhibition (IC50)QuercetinMCF-7/ADR cells12 µM[4]
Daunorubicin AccumulationInhibition (IC50)Biochanin AMCF-7/ADR cells5 µM[4]
ATPase Activity AssayModulation (EC50/IC50)QuercetinP-gp-rich membranesIC50 = 8 µM
Transport Assays
Bidirectional Transport AssayEfflux Ratio (ER)Verapamil (Control)Caco-2 cell monolayerER > 2

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.

Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of this compound to purified P-glycoprotein in real-time.

Methodology:

  • Purified human P-glycoprotein is immobilized on a sensor chip surface.

  • A series of this compound concentrations are flowed over the chip surface.

  • The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured and recorded as a sensorgram.

  • The association and dissociation rates are determined from the sensorgram.

  • The equilibrium dissociation constant (KD) is calculated from the ratio of the dissociation and association rate constants (kd/ka).

Calcein-AM Efflux Assay

Objective: To assess the inhibitory effect of this compound on the efflux function of P-glycoprotein in living cells.

Methodology:

  • P-gp overexpressing cells (e.g., MCF-7/ADR) are seeded in a 96-well plate.

  • The cells are pre-incubated with various concentrations of this compound or a known inhibitor (e.g., verapamil).

  • The fluorescent substrate Calcein-AM is added to the wells. Calcein-AM is a non-fluorescent, cell-permeable compound that is hydrolyzed by intracellular esterases to the fluorescent, membrane-impermeable calcein.

  • P-gp actively transports Calcein-AM out of the cell, reducing the intracellular fluorescence.

  • In the presence of a P-gp inhibitor, Calcein-AM efflux is blocked, leading to an increase in intracellular fluorescence.

  • Fluorescence is measured using a plate reader, and the IC50 value for this compound is determined.

ATPase Activity Assay

Objective: To determine if this compound modulates the ATP hydrolysis activity of P-glycoprotein.

Methodology:

  • Membrane vesicles containing high concentrations of P-glycoprotein are prepared.

  • The membranes are incubated with various concentrations of this compound in the presence of ATP.

  • The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released.

  • The effect of this compound on the basal and verapamil-stimulated ATPase activity is determined. A change in ATPase activity indicates a direct interaction with the transporter.

Visualization of Workflows and Pathways

Experimental Workflow for Validating P-gp Interaction

G cluster_0 Initial Screening cluster_1 Biophysical Confirmation cluster_2 Functional Characterization cluster_3 Final Validation Cell-Based Efflux Assay Cell-Based Efflux Assay SPR SPR Cell-Based Efflux Assay->SPR Direct Binding? ITC ITC Cell-Based Efflux Assay->ITC Direct Binding? DSF DSF Cell-Based Efflux Assay->DSF Direct Binding? ATPase Assay ATPase Assay SPR->ATPase Assay Functional Effect? ITC->ATPase Assay Functional Effect? DSF->ATPase Assay Functional Effect? Transport Assay Transport Assay ATPase Assay->Transport Assay Transport Modulation? Validated P-gp Interaction Validated P-gp Interaction Transport Assay->Validated P-gp Interaction

Caption: A logical workflow for confirming P-gp interactions.

P-glycoprotein Efflux Mechanism and Inhibition

G cluster_0 Cell Membrane Pgp P-glycoprotein Drug_out Drug [Extracellular] Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Drug (e.g., Doxorubicin) [Intracellular] Drug_in->Pgp Binding Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->Pgp Inhibition ATP ATP ATP->Pgp

Caption: P-gp mediated drug efflux and its inhibition.

Conclusion

The confirmation of an interaction between a small molecule like this compound and P-glycoprotein requires a rigorous, multi-pronged approach. The orthogonal methods presented in this guide, from biophysical assays confirming direct binding to cell-based assays demonstrating functional modulation, provide a comprehensive strategy for such validation. While specific data for this compound is not yet available, the provided framework and comparative data for other natural products offer a clear roadmap for future investigations. The successful characterization of such an interaction would be a significant step in the development of this compound as a potential therapeutic agent or as a tool to overcome multidrug resistance.

References

Head-to-head comparison of Erythroxytriol P efficacy in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Acknowledgment of Topic and Feasibility Assessment

To the Researchers, Scientists, and Drug Development Professionals,

Our objective is to provide a comprehensive head-to-head comparison of the efficacy of Erythroxytriol P across various cell lines, complete with detailed experimental protocols and data visualizations. However, a thorough review of the current scientific literature reveals a significant gap in research concerning this compound's effects on different cell lines. This compound is identified as a natural product, a chemical compound within the erythroxyl class, and has been isolated from the bark of Erythroxylum cuneatum and Sapium discolor.[1] While its chemical structure, with the molecular formula C20H36O3, and its relation to the tropane (B1204802) skeleton found in cocaine precursors are documented, there is a notable absence of published studies evaluating its pharmacological efficacy, particularly in cancer cell lines.[1]

Due to this lack of available data, a direct head-to-head comparison of this compound's efficacy is not currently feasible.

Proposed Alternative: A Comparative Guide on a Well-Characterized Anticancer Agent

To fulfill the core requirements of your request for a detailed "Publish Comparison Guide," we propose to develop this content for a well-established and extensively researched anticancer drug. This will allow us to provide a practical example of the high-quality, data-rich comparison guide you seek, which can serve as a valuable template and resource.

We recommend focusing on a widely used chemotherapeutic agent for which a wealth of public data is available. A suitable candidate would be a compound like Paclitaxel (Taxol) , an antimitotic agent used in the treatment of various cancers, or a targeted therapy such as Trastuzumab (Herceptin) , used for HER2-positive breast and stomach cancers.[2][3][4]

We invite you to select one of these, or another compound of interest for which sufficient data exists, and we will proceed to generate the comprehensive comparison guide as per your detailed specifications, including:

  • Quantitative Data Summaries in tabular format.

  • Detailed Experimental Protocols .

  • Mandatory Visualizations of signaling pathways and workflows using Graphviz.

Please indicate your preferred alternative compound, and we will commence with the data compilation and content creation.

References

Safety Operating Guide

Proper Disposal of Erythroxytriol P: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

A summary of the known quantitative data for Erythroxytriol P is presented below.

PropertyValue
Chemical FormulaC₂₀H₃₆O₃
Molecular Weight324.5 g/mol

Disposal Procedures

The appropriate disposal method for this compound depends on its physical state (solid or in solution).

Procedure for Disposal of Solid this compound

Solid this compound waste, including contaminated personal protective equipment (PPE) and absorbent materials, should be handled as follows:

  • Waste Segregation: Collect solid this compound waste separately from other laboratory waste streams. Do not mix with liquid waste or incompatible chemicals.

  • Containerization: Place the solid waste in a designated, leak-proof, and clearly labeled container. The container should be made of a material compatible with the chemical. For solid waste, a securely sealed bag or a wide-mouth jar is appropriate.[1]

  • Labeling: Affix a hazardous waste label to the container as soon as the first piece of waste is added.[2][3] The label must include:

    • The words "Hazardous Waste"[2][4]

    • The full chemical name: "this compound" (avoid abbreviations)[2]

    • The composition and approximate amount of the waste.

    • The date the container was first used for waste accumulation.[3]

    • Your name, laboratory, and contact information.[5]

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[2] This area should be away from general lab traffic and under the control of laboratory personnel.

  • Disposal Request: Once the container is full, or if it has been in storage for a prolonged period (consult your institution's guidelines), submit a chemical waste pickup request to your institution's EHS department.[2][5]

Procedure for Disposal of this compound in Solution

Solutions of this compound in organic solvents such as chloroform (B151607), dichloromethane, ethyl acetate, DMSO, or acetone (B3395972) must be treated as hazardous chemical waste.

  • Waste Segregation: It is crucial to segregate halogenated and non-halogenated solvent waste.[1][6]

    • Halogenated Waste: Solutions of this compound in chloroform and dichloromethane.

    • Non-Halogenated Waste: Solutions of this compound in ethyl acetate, DMSO, and acetone.

  • Containerization: Use separate, appropriate, and leak-proof containers for halogenated and non-halogenated waste.[6] The containers must be chemically compatible with the solvents. Glass or polyethylene (B3416737) containers are generally suitable. Ensure the containers have secure, tight-fitting caps.[5]

  • Labeling: Label each container clearly with a hazardous waste tag immediately upon adding the first volume of waste.[2][7] The label should specify all components of the mixture, including the solvent and this compound, with their approximate percentages.[3][7]

  • Storage: Store the waste solvent containers in a well-ventilated area, such as a chemical fume hood, and within secondary containment to prevent spills.[8] Keep containers closed when not in use.[2]

  • Disposal Request: When the containers are nearly full (do not overfill), arrange for their collection by your institution's licensed hazardous waste disposal service.[9]

Never dispose of this compound or its solutions down the drain.

Experimental Protocol for the Preparation of Solid Organic Waste for Disposal

This protocol outlines the general steps for packaging and labeling a non-hazardous solid organic compound, such as this compound, for disposal.

Materials:

  • Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

  • Designated solid waste container (e.g., a clean, dry, wide-mouth plastic jar with a screw cap).

  • Hazardous waste labels from your institution's EHS department.

  • Pen or permanent marker.

  • Spatula or scoop for transferring solid waste.

  • Contaminated solid waste (e.g., this compound, used weighing paper, contaminated gloves).

Procedure:

  • Don PPE: Put on your lab coat, safety glasses, and gloves before handling the chemical waste.

  • Prepare the Waste Container: Obtain a clean, dry, and appropriate solid waste container. Ensure it is in good condition with a secure lid.

  • Label the Container: Before adding any waste, affix a hazardous waste label to the container.[2][3] Fill in your name, department, and the date.[5]

  • Transfer Solid Waste: Carefully transfer the solid this compound waste into the labeled container using a clean spatula or scoop. This includes any contaminated disposables like weighing paper or paper towels.

  • List Contents: On the hazardous waste label, write the full chemical name "this compound" and an estimated amount or percentage of the contents.[2][3] If other materials are present, list them as well.

  • Secure the Container: Tightly close the lid of the waste container to prevent any spills or release of dust.

  • Store Appropriately: Place the sealed container in your laboratory's designated satellite accumulation area for solid chemical waste.[2]

  • Request Pickup: Once the container is full, complete the hazardous waste label with the final date and arrange for a pickup from your institution's EHS department according to their procedures.[5]

Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste.

ChemicalWasteDisposal start Start: Chemical Waste Generated identify Identify Waste Properties (Consult SDS and Institutional Guidelines) start->identify is_hazardous Is the waste hazardous? identify->is_hazardous non_hazardous Non-Hazardous Waste is_hazardous->non_hazardous No hazardous Hazardous Waste is_hazardous->hazardous Yes check_solid Is it a solid? non_hazardous->check_solid segregate Segregate Halogenated and Non-Halogenated Solvents hazardous->segregate solid_disposal Dispose in designated solid waste container (Follow Institutional Policy) check_solid->solid_disposal Yes check_liquid Is it a liquid? check_solid->check_liquid No drain_disposal Approved for drain disposal? (Check Institutional List) check_liquid->drain_disposal Yes request_pickup Request Pickup from EHS for Disposal check_liquid->request_pickup No drain Dispose down the drain with copious amounts of water drain_disposal->drain Yes collect_liquid Collect in appropriate waste container drain_disposal->collect_liquid No label_container Label Container with Hazardous Waste Tag (Contents, Hazards, Date, Contact Info) collect_liquid->label_container segregate->label_container store Store in Designated Satellite Accumulation Area label_container->store store->request_pickup

Caption: A workflow diagram for the proper disposal of laboratory chemical waste.

References

Personal protective equipment for handling Erythroxytriol P

Author: BenchChem Technical Support Team. Date: December 2025

Extensive searches for "Erythroxytriol P" have not yielded any results for a chemical compound with this name in publicly available scientific and chemical databases. It is possible that "this compound" may be a typographical error, a proprietary name not widely indexed, or a fictional substance.

To provide accurate and essential safety and logistical information, a correct and recognized chemical identifier is necessary. Without a valid chemical name or Chemical Abstracts Service (CAS) number, it is not possible to generate the requested personal protective equipment (PPE) guidelines, operational and disposal plans, or any associated data presentations and diagrams.

We recommend verifying the chemical name and providing a correct identifier. Once a valid chemical is identified, we will be able to generate the requested content to support your laboratory safety and chemical handling needs.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.